Product packaging for 8-Bromo-3'-guanylic acid(Cat. No.:CAS No. 86808-63-1)

8-Bromo-3'-guanylic acid

Cat. No.: B15215260
CAS No.: 86808-63-1
M. Wt: 442.12 g/mol
InChI Key: SUVSKXLGKWAYKC-UMMCILCDSA-N
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Description

8-Bromo-3'-guanylic acid is a synthetic analog of guanosine 3'-monophosphate (3'-GMP) , designed for advanced biochemical and pharmacological research. As a nucleotide derivative, its core research value lies in its potential to mimic or interfere with the biological functions of endogenous guanylic acids, which are fundamental to numerous cellular processes including nucleic acid synthesis and cell signaling . Researchers can utilize this compound to probe the structure and function of enzymes that interact with guanosine phosphates, such as specific ribonucleases . Furthermore, by analogy to other brominated nucleotide derivatives like 8-bromo-cyclic GMP, this compound may exhibit enhanced cell membrane permeability and resistance to enzymatic degradation, making it a valuable tool for studying intracellular signaling pathways related to the second messenger cyclic GMP (cGMP) . Studies on similar analogs have shown their utility in cardiovascular research, where they can mimic the effects of signaling molecules like acetylcholine and nitroglycerin, leading to the modulation of contractile force in cardiac tissue and vascular smooth muscle . Its application may also extend to cell culture studies, where related cGMP analogs have been demonstrated to promote follicle development and viability in human ovarian cortical tissue, indicating a role in regulating cell growth and survival . This compound is supplied for research applications only and is not intended for any diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN5O8P B15215260 8-Bromo-3'-guanylic acid CAS No. 86808-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86808-63-1

Molecular Formula

C10H13BrN5O8P

Molecular Weight

442.12 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H13BrN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-4(18)5(2(1-17)23-8)24-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1

InChI Key

SUVSKXLGKWAYKC-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)OP(=O)(O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3'-guanylic acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3'-guanylic acid (8-Br-3'-GMP) is a brominated purine nucleotide and a derivative of guanosine monophosphate. While its close analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), is well-characterized as a potent activator of protein kinase G (PKG), this compound remains a less explored molecule. This technical guide provides a comprehensive overview of the known and inferred structural and physicochemical properties of this compound, its potential biological significance, and methodologies for its synthesis and study. This document aims to serve as a foundational resource for researchers interested in exploring the unique biological activities and therapeutic potential of this compound.

Introduction

Guanosine nucleotides are fundamental to a myriad of cellular processes, including signal transduction, energy metabolism, and as precursors for nucleic acid synthesis.[1] Chemical modification of these nucleotides, such as bromination at the C8 position of the guanine base, can significantly alter their chemical and biological properties. The bromine atom at this position induces a syn conformation around the glycosidic bond, which can lead to altered interactions with target proteins.[2]

While much of the research focus has been on 8-Br-cGMP, a cell-permeable and phosphodiesterase-resistant analog of cGMP, its non-cyclic counterpart, this compound, presents an intriguing subject for investigation. Understanding the distinct properties and biological effects of the 3'-monophosphate form is crucial for elucidating its potential roles in cellular signaling and for the development of novel therapeutic agents.

Structure and Properties

The precise experimental data for this compound is limited. Therefore, some properties are inferred from its constituent parts (8-bromoguanosine and 3'-guanylic acid) and its close analog, 8-Br-cGMP.

Chemical Structure

This compound consists of an 8-bromoguanine base linked to a ribose sugar, which is phosphorylated at the 3' position of the ribose ring.

Physicochemical Properties
Property3'-Guanylic Acid8-Bromoguanosine8-Bromo-3',5'-cyclic GMP (for comparison)
Molecular Formula C₁₀H₁₄N₅O₈P[3]C₁₀H₁₂BrN₅O₅[4]C₁₀H₁₁BrN₅O₇P[5][6]
Molecular Weight 363.22 g/mol [3]362.14 g/mol [4]424.10 g/mol [6]
Appearance Crystalline solidCrystalline solid[2]Crystalline solid[7]
Solubility Soluble in waterDMF: 30 mg/ml, DMSO: 20 mg/ml[2]PBS (pH 7.2): 10 mg/ml[7]
UV Absorption (λmax) ~256 nm261 nm[2]264 nm[7]
pKa Data not availableData not availableData not available

Biological Activity and Potential Applications

Known Biological Interactions

Direct studies on the biological activity of this compound are scarce. However, one study has shown that 8-bromoguanosine 2'- and 3'-phosphates bind to ribonuclease T1 (RNase T1) with an affinity similar to that of the corresponding non-brominated guanosine phosphates.[8] This suggests that the bromination at the C8 position does not hinder its ability to interact with at least some guanine-binding proteins. The syn-conformation induced by the bromine atom could, however, modulate its interaction with other enzymes and receptors.

Inferred Biological Roles and Research Directions

Based on the activities of related compounds, several potential biological roles and research applications for this compound can be proposed:

  • Modulation of Guanylate Cyclase and Phosphodiesterase Activity: As a structural analog of GMP, it could potentially act as an inhibitor or a substrate for enzymes involved in cGMP metabolism.

  • Allosteric Regulation of Proteins: The unique conformational constraints of this compound may allow it to act as a selective allosteric modulator of protein function.

  • Pro-drug Development: The 3'-phosphate group could be a target for enzymatic cleavage, potentially releasing 8-bromoguanosine, which is known to have immunostimulatory effects.[2]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following sections provide generalized and potential methodologies based on standard biochemical techniques and information from related compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts with the commercially available 8-bromoguanosine. The key step is the selective phosphorylation of the 3'-hydroxyl group of the ribose.

G A 8-Bromoguanosine B Protection of 5' and 2' hydroxyl groups A->B e.g., TBDMS-Cl C Phosphorylation of 3' hydroxyl group B->C e.g., Phosphorylating agent D Deprotection C->D e.g., TBAF E Purification (e.g., HPLC) D->E F This compound E->F G cluster_0 Assay Components A Recombinant PKG F Incubation at 30°C A->F B Peptide Substrate B->F C [γ-³²P]ATP C->F D This compound (Test Compound) D->F E 8-Br-cGMP (Positive Control) E->F G Stop Reaction (e.g., adding EDTA) F->G H Separate Peptide from ATP (e.g., P81 phosphocellulose paper) G->H I Quantify ³²P Incorporation (Scintillation Counting) H->I G cluster_0 Upstream cluster_1 Second Messenger cluster_2 Effector cluster_3 Downstream Effects A Soluble Guanylate Cyclase (sGC) D cGMP A->D converts GTP B Nitric Oxide (NO) B->A activates C GTP E Protein Kinase G (PKG) D->E activates F Phosphorylation of Target Proteins E->F G Smooth Muscle Relaxation F->G H 8-Br-cGMP (Analog) H->E potently activates I This compound (Potential Modulator?) I->A interaction? I->E interaction?

References

Synthesis and Chemical Characteristics of 8-Bromo-3'-guanylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characteristics of 8-Bromo-3'-guanylic acid. This modified nucleotide is of significant interest in biochemical and pharmacological research due to its structural analogy to guanosine 3'-monophosphate (3'-GMP) and the unique properties conferred by the bromine substituent at the C8 position of the purine ring. This document details a proposed synthetic pathway, purification methods, and key chemical properties. Furthermore, it explores the potential biological significance and signaling pathways in which this compound may be involved, providing researchers with a foundational resource for further investigation and application in drug development.

Introduction

Guanosine derivatives are fundamental to numerous biological processes, acting as building blocks for nucleic acids, cellular energy carriers, and signaling molecules. Chemical modification of these native structures provides powerful tools for probing biological systems and developing novel therapeutic agents. This compound is a synthetic derivative of guanosine 3'-monophosphate featuring a bromine atom at the 8-position of the guanine base. This modification is known to induce a syn conformation around the glycosidic bond, which can significantly alter its interaction with enzymes and receptor proteins compared to the endogenous anti conformation of guanosine nucleotides. While the 3',5'-cyclic counterpart, 8-Bromo-cGMP, is well-characterized as a potent activator of protein kinase G (PKG)[1], the specific roles and characteristics of the 3'-monophosphate derivative are less explored, presenting a valuable area for research.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the bromination of the guanosine precursor followed by a regioselective phosphorylation at the 3'-hydroxyl group of the ribose sugar.

Step 1: Synthesis of 8-Bromoguanosine

The initial step involves the direct bromination of guanosine. This reaction is typically achieved by treating guanosine with bromine in a suitable solvent system.

Experimental Protocol: Bromination of Guanosine

  • Dissolution: Dissolve guanosine in a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Bromination: Add liquid bromine dropwise to the solution at a controlled temperature, typically at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a reducing agent, such as a saturated solution of sodium thiosulfate, to consume any excess bromine.

  • Precipitation and Isolation: The product, 8-bromoguanosine, is typically precipitated by the addition of an anti-solvent like water. The resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Step 2: Regioselective 3'-O-Phosphorylation of 8-Bromoguanosine

The key challenge in the synthesis of this compound is the selective phosphorylation of the 3'-hydroxyl group in the presence of the 2'- and 5'-hydroxyl groups. This is typically achieved through a protection-phosphorylation-deprotection strategy.

Experimental Protocol: 3'-Phosphorylation

  • Protection of 2' and 5' Hydroxyl Groups: The 2' and 5' hydroxyl groups of 8-bromoguanosine are selectively protected. A common strategy involves the use of a silyl protecting group, such as the methylene-bis-(diisopropylsilyl chloride) (MDPSCl2), which can preferentially protect the 3',5'-hydroxyls. Subsequent selective deprotection of the 5'-silyl group can be achieved under acidic conditions, leaving the 2'-hydroxyl protected.

  • Phosphorylation of the 3'-Hydroxyl Group: The resulting 2'-O-protected 8-bromoguanosine is then subjected to phosphorylation at the free 3'-hydroxyl group. This can be accomplished using a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, followed by oxidation.

  • Deprotection: The protecting groups (on the phosphate and the 2'-hydroxyl) are removed under appropriate conditions. For example, the 2'-O-silyl group can be removed using a fluoride source like triethylamine trihydrofluoride. The cyanoethyl group on the phosphate is typically removed under mild basic conditions.

  • Purification: The final product, this compound, is purified from the reaction mixture.

Purification and Characterization

Purification of the final product is crucial to remove starting materials, by-products, and other impurities.

Purification Protocol

  • Chromatography: Anion-exchange chromatography is a highly effective method for purifying nucleotides. The crude product is dissolved in a low-salt buffer and loaded onto an anion-exchange column (e.g., DEAE-Sephadex or a strong anion exchanger like Source Q).

  • Elution: The column is washed with the low-salt buffer to remove uncharged impurities. The product is then eluted using a linear gradient of increasing salt concentration (e.g., ammonium bicarbonate or sodium chloride).

  • Desalting: The fractions containing the purified product are pooled, and the salt is removed by dialysis, gel filtration, or reverse-phase chromatography on a C18 column using a volatile buffer system (e.g., triethylammonium bicarbonate).

  • Lyophilization: The desalted solution is lyophilized to obtain the final product as a solid.

Chemical Characteristics

The chemical and physical properties of this compound are summarized below. The data for the parent compound, guanosine 3'-monophosphate, is provided for comparison.

PropertyGuanosine 3'-monophosphateThis compound (Estimated)Reference
Molecular Formula C₁₀H₁₄N₅O₈PC₁₀H₁₃BrN₅O₈P[2]
Molecular Weight 363.22 g/mol 442.12 g/mol [2]
Appearance White crystalline powderWhite to off-white solid[3]
Solubility Slightly soluble in waterExpected to be slightly soluble in water[3]
pKa Phosphate pKa ~1.0 and ~6.5Similar to 3'-GMP
UV λmax ~253 nm in neutral solutionExpected to have a slight red-shift compared to 3'-GMP

Potential Biological Role and Signaling Pathways

While the specific biological functions of this compound are not yet extensively studied, its structural features suggest potential roles in cellular signaling. Mononucleotides are known to serve as precursors for nucleic acids and as cofactors in various enzymatic reactions[4].

The presence of the 8-bromo substituent is known to favor the syn conformation, which can lead to altered binding affinities for proteins that recognize guanine nucleotides. For instance, 8-bromo-cGMP is a more potent activator of protein kinase G than cGMP itself[1]. It is plausible that this compound could act as a modulator of enzymes that utilize 3'-GMP as a substrate or allosteric regulator.

Proposed Signaling Pathway Involvement:

Signaling_Pathway

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Synthesis_Workflow

Purification_Workflow

Conclusion

This compound represents a valuable molecular tool for the study of guanine nucleotide-dependent biological processes. This guide outlines a feasible synthetic route and purification strategy, providing a solid foundation for its preparation in a laboratory setting. The unique conformational properties induced by the 8-bromo substitution suggest that this compound may exhibit distinct biological activities compared to its endogenous counterpart, 3'-GMP. Further research into the specific interactions and effects of this compound is warranted and could unveil novel regulatory mechanisms and potential therapeutic applications.

References

The Advent and Scientific Utility of 8-Bromoguanosine 3',5'-Cyclic Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pasuruan, ID – October 25, 2025 – In the landscape of cellular signaling and drug development, few molecules have proven as instrumental as 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP). This technical guide provides an in-depth exploration of the discovery, history, and core applications of this pivotal research tool, designed for researchers, scientists, and professionals in drug development.

Abstract

8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a synthetic, cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its discovery and subsequent application have been instrumental in elucidating the cGMP signaling pathway and its myriad physiological roles. By virtue of a bromine substitution at the 8th position of the guanine base, 8-Br-cGMP exhibits enhanced resistance to hydrolysis by phosphodiesterases (PDEs) and potently activates cGMP-dependent protein kinase (PKG), making it an invaluable tool for studying cGMP-mediated cellular processes. This guide will delve into the historical context of its synthesis, its biochemical properties, and its application in key experimental models, particularly in the context of vascular smooth muscle relaxation and intracellular calcium modulation.

Discovery and History

The journey to understanding the profound influence of cGMP in cellular signaling was significantly advanced by the development of synthetic analogs that could overcome the limitations of cGMP's transient nature in experimental systems. The need for a stable and cell-permeable cGMP mimetic led to the exploration of modifications to the cGMP molecule.

A foundational moment in this endeavor was the 1973 publication by Miller et al. in Biochemistry, which detailed the synthesis of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, including 8-Br-cGMP.[1] This work laid the chemical groundwork for a new class of research tools.

However, it was the 1982 paper by Rapoport, Draznin, and Murad in the Proceedings of the National Academy of Sciences that truly highlighted the utility of 8-Br-cGMP.[2][3][4] Their research demonstrated that 8-Br-cGMP could mimic the effects of sodium nitroprusside, a known vasodilator that acts by elevating intracellular cGMP, in inducing protein phosphorylation in intact rat aorta.[2][5] This study was pivotal in establishing 8-Br-cGMP as a reliable tool for studying cGMP-dependent processes.

Physicochemical Properties

8-Br-cGMP is a brominated derivative of cGMP. The introduction of the bromine atom at the 8-position confers several advantageous properties for its use in research.

PropertyValueReference
Molecular Formula C₁₀H₁₀BrN₅NaO₇P[6]
Molecular Weight 446.09 g/mol [6][7]
Appearance White to off-white powder
Solubility Soluble in water[8]
Purity ≥98% (HPLC)[8]

Mechanism of Action

8-Br-cGMP functions primarily as a potent activator of cGMP-dependent protein kinase (PKG).[6][7][9] Its increased lipophilicity compared to cGMP allows it to readily cross cell membranes, making it effective in intact cell and tissue preparations. Furthermore, its structure renders it more resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down cGMP.[8] This resistance leads to a more sustained activation of PKG and downstream signaling pathways.

Signaling Pathway of 8-Br-cGMP in Vascular Smooth Muscle Relaxation

The vasodilatory effects of 8-Br-cGMP are a cornerstone of its experimental application. The following diagram illustrates the key steps in this signaling cascade.

Caption: 8-Br-cGMP signaling pathway leading to vasodilation.

Quantitative Data from Key Experiments

The following tables summarize key quantitative data from seminal studies on the effects of 8-Br-cGMP.

Table 1: Potency of 8-Br-cGMP in Activating Protein Kinase G
ParameterValueCell/Tissue TypeReference
Potency vs. cGMP 4.3-fold more potentPKG1α[7]
Table 2: Effects of 8-Br-cGMP on Vascular Smooth Muscle
Experimental ConditionConcentrationEffectCell/Tissue TypeReference
Serotonin-preconstricted10⁻⁴ M79 +/- 3% increase in diameterRat middle cerebral arteries
Angiotensin II-stimulated Ca²⁺ accumulation100 µMInhibition of peak Ca²⁺ accumulationCultured rat aortic smooth muscle cells[10][11]
K⁺-stimulated Ca²⁺ accumulation100 µMInhibition of peak Ca²⁺ accumulationCultured rat aortic smooth muscle cells[10][11]
Table 3: Effect of 8-Br-cGMP on Ca²⁺-ATPase Activity
ConditionEffect on Ca²⁺-ATPase ActivityCell/Tissue TypeReference
Low concentrations of purified cGMP-dependent protein kinaseUp to 4-fold stimulationCultured rat aortic smooth muscle cells[10][11]
Exogenous calmodulin~2-fold stimulationCultured rat aortic smooth muscle cells[10][11]

Experimental Protocols

Synthesis of 8-Bromoguanosine 3',5'-Cyclic Monophosphate

The foundational method for the synthesis of 8-substituted cGMP derivatives was described by Miller et al. (1973). The following is a generalized protocol based on their work and subsequent modifications.

Synthesis_Workflow Start Guanosine 3',5'-cyclic monophosphate (cGMP) Bromination Bromination (e.g., with Bromine in a suitable solvent) Start->Bromination Purification1 Purification (e.g., Chromatography) Bromination->Purification1 Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification1->Characterization Final_Product 8-Bromo-cGMP Characterization->Final_Product

Caption: General workflow for the synthesis of 8-Br-cGMP.

Detailed Methodology:

  • Bromination: Guanosine 3',5'-cyclic monophosphate is dissolved in a suitable solvent (e.g., a buffered aqueous solution).

  • A solution of bromine in the same solvent is added dropwise to the cGMP solution with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, any excess bromine is quenched, for example, by bubbling sulfur dioxide through the solution or adding a reducing agent.

  • Purification: The resulting 8-bromo-cGMP is purified from the reaction mixture. This is often achieved through column chromatography, such as ion-exchange or reverse-phase chromatography.

  • Characterization: The purified product is then characterized to confirm its identity and purity using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Measurement of Intracellular Calcium using Fura-2

A common application of 8-Br-cGMP is to study its effects on intracellular calcium concentration ([Ca²⁺]i). The fluorescent indicator Fura-2 is frequently used for this purpose.

Fura2_Protocol Cell_Culture Culture cells on glass coverslips Loading Load cells with Fura-2 AM Cell_Culture->Loading Washing Wash cells to remove extracellular dye Loading->Washing Mounting Mount coverslip in a perfusion chamber Washing->Mounting Microscopy Place on fluorescence microscope stage Mounting->Microscopy Baseline Record baseline fluorescence Microscopy->Baseline Stimulation Add 8-Br-cGMP and/or other agents Baseline->Stimulation Recording Record fluorescence changes (Ex: 340/380 nm, Em: 510 nm) Stimulation->Recording Analysis Calculate [Ca²⁺]i from fluorescence ratio Recording->Analysis

Caption: Workflow for measuring intracellular calcium with Fura-2.

Detailed Methodology:

  • Cell Preparation: Cells (e.g., vascular smooth muscle cells) are cultured on glass coverslips suitable for microscopy.

  • Dye Loading: The cells are incubated with Fura-2 acetoxymethyl (Fura-2 AM), a membrane-permeant form of the dye, in a physiological buffer.

  • De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the Fura-2 in its calcium-sensitive form.

  • Measurement: The coverslip is placed in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is recorded at ~510 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

  • After establishing a baseline [Ca²⁺]i, 8-Br-cGMP can be added to the perfusion medium to observe its effect on calcium levels.

Conclusion

8-Bromoguanosine 3',5'-cyclic monophosphate has been an indispensable tool in pharmacology and physiology for decades. Its enhanced stability and cell permeability have allowed researchers to dissect the complex roles of the cGMP signaling pathway in a manner that would be impossible with its native counterpart. From its initial synthesis to its widespread use in studying vasodilation, neurotransmission, and other critical cellular functions, 8-Br-cGMP continues to be a cornerstone of research in these fields, paving the way for new therapeutic discoveries.

References

An In-Depth Technical Guide to 8-Bromo-3'-Guanylic Acid: Properties, Signaling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid, often available as its sodium salt (8-Bromo-cGMP), is a pivotal cell-permeable analog of cyclic guanosine 3',5'-monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a more stable and potent tool for studying cGMP-mediated signaling pathways compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in cellular signaling, and detailed protocols for its application in key experimental assays.

Physical and Chemical Properties

This compound is a brominated derivative of guanosine 3',5'-cyclic monophosphate. The addition of a bromine atom at the 8th position of the guanine base enhances its stability and modulates its biological activity. The compound is typically supplied as a white to off-white crystalline solid.

PropertyValueReferences
Chemical Formula C₁₀H₁₁BrN₅O₇P[1]
Molecular Weight 424.10 g/mol (acid form)[1]
446.08 g/mol (sodium salt)[2]
CAS Number 31356-94-2 (acid form)[3]
51116-01-9 (sodium salt)[2]
Appearance White to off-white crystalline solid
Solubility Soluble in water[3]
Storage Temperature -20°C[3]
Purity Typically ≥98% (by HPLC)[3]

Biological Activity and Signaling Pathways

This compound primarily functions as a selective activator of cGMP-dependent protein kinase (PKG).[2] It is more potent than cGMP in activating PKG and, due to its resistance to degradation by PDEs, it elicits a more sustained cellular response.

The cGMP/PKG signaling pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is typically initiated by the activation of guanylate cyclases, leading to the production of cGMP. This compound bypasses the need for guanylate cyclase activation, directly activating PKG.

cGMP_PKG_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates ANP Atrial Natriuretic Peptide (ANP) pGC Particulate Guanylate Cyclase (pGC) ANP->pGC Binds & Activates cGMP cGMP sGC->cGMP Converts pGC->cGMP Converts GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzes 8_Bromo_cGMP This compound (Exogenous) 8_Bromo_cGMP->PKG Directly Activates (Potently) Substrate_Proteins Substrate Proteins PKG->Substrate_Proteins Phosphorylates 5_GMP 5'-GMP PDEs->5_GMP Phosphorylated_Proteins Phosphorylated Substrate Proteins Substrate_Proteins->Phosphorylated_Proteins Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) Phosphorylated_Proteins->Physiological_Response

Figure 1: The cGMP/PKG signaling pathway, highlighting the role of this compound.

Experimental Protocols

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol outlines a method to measure the activity of PKG in vitro using a radioactive ATP assay.

Materials:

  • Purified PKG enzyme

  • This compound

  • Peptide substrate for PKG (e.g., a short peptide containing a PKG consensus phosphorylation site)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of this compound.

  • Initiate the reaction by adding the purified PKG enzyme.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity by placing the washed P81 paper in a scintillation vial with scintillation fluid and counting in a scintillation counter.

  • Calculate the specific activity of the PKG enzyme.

PKG_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification Prepare_Mixture Prepare Reaction Mixture: - Kinase Buffer - Peptide Substrate - this compound Add_PKG Add Purified PKG Prepare_Mixture->Add_PKG Add_ATP Add [γ-³²P]ATP to start reaction Add_PKG->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Spot on P81 Paper to stop reaction Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Count Scintillation Counting Wash->Count Calculate Calculate PKG Activity Count->Calculate

Figure 2: Experimental workflow for an in vitro PKG activity assay.

Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)

This ex vivo protocol assesses the vasodilatory effects of this compound on isolated aortic rings.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose)

  • Phenylephrine (or other vasoconstrictor)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in cultured vascular smooth muscle cells (VSMCs) in response to this compound.

Materials:

  • Cultured vascular smooth muscle cells (VSMCs)

  • Fura-2 AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist to induce Ca²⁺ increase (e.g., angiotensin II)

  • This compound

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Plate VSMCs on glass coverslips and grow to sub-confluency.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Obtain a baseline fluorescence ratio (340/380 nm excitation) for a field of cells.

  • Stimulate the cells with an agonist (e.g., angiotensin II) to induce an increase in [Ca²⁺]i and record the change in the fluorescence ratio.

  • After the initial response, treat the cells with this compound and observe its effect on the agonist-induced calcium signal.

  • Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin and EGTA at the end of the experiment, if required.

Conclusion

This compound is an indispensable tool for researchers investigating cGMP-mediated signaling. Its enhanced stability and potent activation of PKG allow for precise and reliable modulation of this critical pathway. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore its diverse physiological and pathophysiological roles. As research in this field continues to evolve, the applications of this compound in drug discovery and development are likely to expand, particularly in areas such as cardiovascular disease and neurological disorders.

References

In vitro effects of 8-Bromo-3'-guanylic acid on enzyme activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Effects of 8-Bromo-3'-guanylic Acid on Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential in vitro effects of this compound on the activity of several key enzyme classes. Due to the limited direct research on this compound, this document synthesizes findings from its confirmed interactions and extrapolates potential effects based on data from structurally analogous compounds, such as 8-bromoxanthine and 8-bromo-cGMP. This approach allows for a predictive understanding of its biochemical interactions, guiding future research and experimental design.

Ribonuclease T1 is an endoribonuclease that specifically cleaves single-stranded RNA at the 3' end of guanosine residues. Guanosine monophosphates, such as 3'-GMP, are known inhibitors of this enzyme.

Predicted Effect: Inhibition

8-Bromoguanosine 3'-phosphate has been shown to bind to RNase T1 with the same affinity as its non-brominated counterpart, guanosine 3'-phosphate (3'-GMP).[1][2] Since 3'-GMP is a known inhibitor of RNase T1, it is highly probable that this compound also functions as a competitive inhibitor of this enzyme.[3]

Quantitative Data for this compound Interaction with Ribonuclease T1

CompoundTarget EnzymeObserved EffectQuantitative MetricReference
8-Bromoguanosine 3'-phosphateRibonuclease T1BindingAffinity similar to Guanosine 3'-phosphate[1]

Experimental Protocol: Ribonuclease T1 Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on RNase T1 activity by measuring the release of acid-soluble oligonucleotides from a yeast RNA substrate.[4][5]

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Tris-HCl, pH 7.5.

    • Substrate Solution: 12 mg/mL yeast RNA in deionized water, with pH adjusted to 8.0.

    • Enzyme Solution: Dilute RNase T1 in assay buffer to a working concentration (e.g., 1-10 µg/mL).

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in deionized water.

    • Stop Solution: 0.75% (w/v) uranyl acetate in 25% (v/v) perchloric acid.

  • Assay Procedure:

    • Prepare reaction tubes, each containing the assay buffer and substrate solution.

    • Add varying concentrations of this compound to the test tubes. Include a control tube with no inhibitor.

    • Pre-incubate the tubes at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the diluted RNase T1 enzyme solution to each tube at timed intervals.

    • Incubate the reactions for exactly 15 minutes at 37°C.

    • Stop the reaction by adding the cold Stop Solution to each tube.

    • Incubate the tubes on ice for 5 minutes to precipitate the undigested RNA.

    • Centrifuge the tubes to pellet the precipitate.

    • Carefully transfer a portion of the clear supernatant (containing acid-soluble oligonucleotides) to a new tube and dilute with deionized water.

    • Measure the absorbance of the diluted supernatant at 260 nm (A260).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization: RNase T1 Inhibition Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) Tubes Prepare Reaction Tubes Reagents->Tubes Incubate1 Pre-incubate at 37°C Tubes->Incubate1 Add_Enzyme Initiate with RNase T1 Incubate1->Add_Enzyme Incubate2 Incubate for 15 min Add_Enzyme->Incubate2 Stop Stop with Perchloric Acid Incubate2->Stop Centrifuge Centrifuge Stop->Centrifuge Measure Measure A260 of Supernatant Centrifuge->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor This compound (Predicted Inhibitor) Inhibitor->XO1 Inhibitor->XO2 NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Protein Substrates PKG->Substrates Phosphorylates PhosphoSubstrates Phosphorylated Substrates Substrates->PhosphoSubstrates Response Cellular Response PhosphoSubstrates->Response Inhibitor This compound (Potential Modulator) Inhibitor->PKG ?

References

Methodological & Application

Application Notes and Protocols for 8-Bromo-3'-guanylic Acid in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable and non-hydrolyzable analog of cyclic guanosine monophosphate (cGMP). It serves as a valuable tool in smooth muscle physiology research by potently activating cGMP-dependent protein kinase (PKG), a key mediator of smooth muscle relaxation. These application notes provide a comprehensive overview of the use of 8-Br-cGMP in studying smooth muscle relaxation, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

8-Br-cGMP mimics the intracellular second messenger cGMP, which is endogenously produced in response to nitric oxide (NO) and natriuretic peptides. By directly activating PKG, 8-Br-cGMP triggers a signaling cascade that leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle relaxation.

The primary mechanisms initiated by 8-Br-cGMP-induced PKG activation include:

  • Reduction of Intracellular Calcium ([Ca²⁺]i):

    • Inhibition of L-type Ca²⁺ channels, reducing Ca²⁺ influx.

    • Activation of the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing Ca²⁺ extrusion and sequestration.

    • Phosphorylation and inhibition of the inositol 1,4,5-trisphosphate (IP₃) receptor, preventing Ca²⁺ release from the sarcoplasmic reticulum.

  • Calcium Desensitization of the Contractile Apparatus:

    • Activation of myosin light chain phosphatase (MLCP) through the phosphorylation of its regulatory subunit (MYPT1). This leads to the dephosphorylation of the 20-kDa myosin light chain (MLC₂₀), preventing the interaction of myosin with actin and causing relaxation.[1]

    • Phosphorylation and inhibition of RhoA, a small GTPase that activates Rho-kinase (ROCK). ROCK inhibits MLCP, so its inhibition by PKG leads to increased MLCP activity.

Applications in Smooth Muscle Research

  • Investigating the cGMP/PKG Signaling Pathway: 8-Br-cGMP is used to elucidate the downstream targets and physiological effects of PKG activation in various smooth muscle types, including vascular, airway, gastrointestinal, and corpus cavernosum smooth muscle.

  • Screening for Novel Vasodilators: By understanding the cGMP-mediated relaxation pathway, researchers can identify and characterize new therapeutic agents that target this pathway for the treatment of hypertension, erectile dysfunction, and other disorders related to smooth muscle dysfunction.

  • Studying Pathophysiological Conditions: 8-Br-cGMP can be used to probe alterations in the cGMP signaling pathway in disease states such as hypertension, atherosclerosis, and asthma.

Data Presentation

Table 1: Effect of this compound on Pre-contracted Smooth Muscle Preparations
Tissue TypePre-contraction Agent8-Br-cGMP Concentration (µM)% Relaxation (Mean ± SEM)Reference
Guinea Pig TracheaHistamine100~100%[1]
Rat Caudal ArteryPhenylephrine10Significant Inhibition of Contraction[2]
Rat AortaKCl (67 mM)100 - 1000Inhibited Contractile Response[3]

Note: Quantitative data with dose-response curves for 8-Br-cGMP are not consistently presented in a standardized tabular format across the reviewed literature. The provided data represents reported effective concentrations and their qualitative effects.

Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Smooth Muscle Cells
Cell TypeAgonist8-Br-cGMP Concentration (µM)Effect on [Ca²⁺]iReference
Cultured Rat Aortic Smooth Muscle CellsAngiotensin II100Inhibition of peak Ca²⁺ accumulation[4]
Cultured Rat Aortic Smooth Muscle CellsK⁺ (depolarizing concentrations)100Inhibition of peak Ca²⁺ accumulation[4]

Experimental Protocols

Protocol 1: Evaluation of this compound-induced Relaxation in Isolated Aortic Rings

Objective: To determine the vasorelaxant effect of 8-Br-cGMP on pre-contracted isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound (8-Br-cGMP)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection microscope and tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

  • Organ Bath Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

    • Wash the rings and allow them to return to baseline. To check endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium. For studying the direct effect on smooth muscle, the endothelium can be mechanically removed.

  • Experimental Protocol:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau is reached.

    • Once the contraction is stable, cumulatively add increasing concentrations of 8-Br-cGMP (e.g., 10⁻⁸ to 10⁻³ M) to the organ bath at appropriate time intervals.

    • Record the relaxation response after each addition until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the 8-Br-cGMP concentration.

    • Calculate the EC₅₀ value (the concentration of 8-Br-cGMP that produces 50% of the maximal relaxation).

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Smooth Muscle Cells

Objective: To investigate the effect of 8-Br-cGMP on agonist-induced increases in [Ca²⁺]i in cultured vascular smooth muscle cells.

Materials:

  • Cultured rat aortic smooth muscle cells

  • Fura-2 AM (calcium indicator dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Agonist (e.g., Angiotensin II)

  • This compound (8-Br-cGMP)

  • Fluorescence spectrophotometer or imaging system

Procedure:

  • Cell Culture and Dye Loading:

    • Culture rat aortic smooth muscle cells on glass coverslips until they reach 70-80% confluency.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a cuvette for a fluorometer.

    • Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm.

    • Record the baseline fluorescence ratio (340/380 nm).

  • Experimental Protocol:

    • Perfuse the cells with HBSS containing the desired concentration of 8-Br-cGMP (e.g., 100 µM) for a pre-incubation period (e.g., 10-15 minutes).

    • Stimulate the cells with an agonist (e.g., Angiotensin II) in the continued presence of 8-Br-cGMP.

    • Record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.

  • Data Analysis:

    • Calibrate the fluorescence ratios to [Ca²⁺]i values using standard methods (e.g., using ionomycin and EGTA for maximum and minimum fluorescence ratios).

    • Compare the peak [Ca²⁺]i increase in response to the agonist in the presence and absence of 8-Br-cGMP.

    • Quantify the inhibitory effect of 8-Br-cGMP on the agonist-induced [Ca²⁺]i transient.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum L_type_Ca_channel L-type Ca²⁺ Channel PMCA PMCA 8_Br_cGMP This compound PKG PKG 8_Br_cGMP->PKG activates PKG->L_type_Ca_channel inhibits PKG->PMCA activates RhoA RhoA PKG->RhoA inhibits MLCP MLCP PKG->MLCP activates IP3R IP₃ Receptor PKG->IP3R inhibits SERCA SERCA PKG->SERCA activates ROCK ROCK RhoA->ROCK activates ROCK->MLCP inhibits MLC_P Phosphorylated MLC₂₀ MLCP->MLC_P dephosphorylates MLC MLC₂₀ Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation

Caption: Signaling pathway of this compound in smooth muscle relaxation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Tissue Excision (e.g., Aorta) A2 Cleaning and Cutting into Rings A1->A2 A3 Mounting in Organ Bath A2->A3 B1 Equilibration (60-90 min) A3->B1 B2 Viability Test (e.g., KCl) B1->B2 B3 Pre-contraction (e.g., Phenylephrine) B2->B3 B4 Cumulative Addition of This compound B3->B4 C1 Record Relaxation B4->C1 C2 Calculate % Relaxation C1->C2 C3 Construct Concentration-Response Curve C2->C3 C4 Determine EC₅₀ C3->C4

Caption: Experimental workflow for organ bath studies.

References

8-Bromo-3'-guanylic acid: A Comprehensive Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that serves as a potent and specific activator of cGMP-dependent protein kinase (PKG).[1] Its resistance to hydrolysis by phosphodiesterases makes it a stable and effective tool for investigating the physiological roles of the cGMP signaling pathway in the nervous system. This document provides detailed application notes and experimental protocols for the use of 8-Br-cGMP as a research tool in neuroscience, targeting researchers, scientists, and professionals in drug development.

The nitric oxide (NO)/cGMP/PKG signaling cascade is a crucial pathway involved in a myriad of neuronal functions, including synaptic plasticity, neuronal excitability, and nociception. 8-Br-cGMP allows for the direct activation of PKG, bypassing the need for NO donors or activation of soluble guanylyl cyclase (sGC), thereby enabling the specific interrogation of downstream cGMP-dependent events.

Applications in Neuroscience

8-Br-cGMP has been instrumental in elucidating the role of the cGMP pathway in various neuroscientific contexts:

  • Modulation of Neuronal Excitability: Studies have shown that 8-Br-cGMP can enhance neuronal responses to excitatory amino acid agonists such as NMDA and AMPA.[2] In thalamic neurons, it has been observed to cause membrane depolarization, thereby increasing neuronal firing.[2]

  • Nociception and Pain Signaling: The effects of 8-Br-cGMP on pain perception are complex and dose-dependent. Low doses administered intrathecally have been shown to produce antinociceptive effects in models of inflammatory pain, whereas high doses can lead to hyperalgesia.[3]

  • Synaptic Plasticity: The cGMP/PKG pathway is a key player in synaptic plasticity, including long-term potentiation (LTP). 8-Br-cGMP can be used to investigate the molecular mechanisms underlying these processes.

  • Neuroprotection: The anti-apoptotic and pro-survival effects of the cGMP pathway have been investigated in various neural cell types. 8-Br-cGMP can be employed to explore the potential of targeting this pathway for neuroprotective strategies in neurodegenerative diseases.[1]

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of 8-Br-cGMP in neuroscience.

Table 1: Effects of 8-Br-cGMP on Neuronal Responses in the Rat Thalamus

ParameterTreatmentEffectReference
Somatosensory Responses8-Br-cGMPEnhanced to 274 ± 76% of control[2]
Visual Responses8-Br-cGMPEnhanced to 217 ± 69% of control[2]
Membrane Potential8-Br-cGMPDepolarization[2]

Table 2: Dose-Dependent Effects of Intrathecal 8-Br-cGMP on Nociception in Rats (Formalin Test)

DoseEffect on Nociceptive BehaviorReference
0.1 - 0.25 µmolReduced (Antinociceptive)[3]
0.5 - 1 µmolNo effect[3]
2.5 µmolIncreased (Hyperalgesic)[3]

Signaling Pathways

The primary mechanism of action of 8-Br-cGMP is the activation of Protein Kinase G (PKG). The following diagram illustrates the canonical NO/cGMP/PKG signaling pathway and the point of intervention for 8-Br-cGMP.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source (e.g., NO Synthase) NO NO NO_source->NO Diffusion sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO->sGC Activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates 8_Br_cGMP 8-Br-cGMP (Exogenous) 8_Br_cGMP->PKG Directly Activates Downstream_Targets Downstream Targets (e.g., Ion Channels, Phosphodiesterases, Transcription Factors) PKG->Downstream_Targets Phosphorylates Neuronal_Response Neuronal Response (e.g., Altered Excitability, Gene Expression) Downstream_Targets->Neuronal_Response Leads to

Figure 1. The NO/cGMP/PKG signaling pathway and 8-Br-cGMP's point of action.

Experimental Protocols

Protocol 1: In Vitro Brain Slice Electrophysiology

This protocol describes the application of 8-Br-cGMP to acute brain slices for electrophysiological recording.

1. Materials:

  • This compound sodium salt

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.

  • High-sucrose cutting solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibratome

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, micromanipulators, etc.)

  • Glass recording pipettes

2. Procedure:

  • Preparation of 8-Br-cGMP Stock Solution: Prepare a 10 mM stock solution of 8-Br-cGMP in distilled water. Aliquot and store at -20°C.

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.

    • Perfuse transcardially with ice-cold, carbogen-gassed high-sucrose cutting solution.

    • Rapidly dissect the brain and place it in the ice-cold, carbogenated high-sucrose solution.

    • Cut 300-400 µm thick slices of the desired brain region using a vibratome.

    • Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

    • After recovery, maintain slices at room temperature in carbogenated aCSF until use.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.

    • Obtain stable whole-cell patch-clamp or extracellular field potential recordings from the neuron(s) of interest.

    • Establish a baseline recording for at least 10-15 minutes.

  • Application of 8-Br-cGMP:

    • Dilute the 8-Br-cGMP stock solution into the aCSF to the final desired concentration (e.g., 100 µM - 1 mM).

    • Switch the perfusion to the aCSF containing 8-Br-cGMP.

    • Record the changes in neuronal activity for the duration of the application.

    • To test for reversibility, switch the perfusion back to the control aCSF (washout).

Workflow for Brain Slice Electrophysiology:

Start Start Anesthesia Anesthetize Animal Start->Anesthesia Perfusion Transcardial Perfusion Anesthesia->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Baseline Establish Baseline Recording Recording_Setup->Baseline Drug_Application Perfuse with 8-Br-cGMP Baseline->Drug_Application Data_Acquisition Record Neuronal Activity Drug_Application->Data_Acquisition Washout Perfuse with Control aCSF Data_Acquisition->Washout End End Washout->End

Figure 2. Workflow for in vitro brain slice electrophysiology with 8-Br-cGMP.
Protocol 2: Intrathecal Catheterization and Delivery in Rats for Nociception Studies

This protocol outlines the procedure for implanting an intrathecal catheter and delivering 8-Br-cGMP to the spinal cord of rats to assess its effects on nociception.

1. Materials:

  • This compound sodium salt

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Intrathecal catheter (e.g., PE-10 tubing)

  • Hamilton syringe

  • Behavioral testing apparatus (e.g., for formalin test, von Frey filaments, Hargreaves' test)

2. Procedure:

  • Catheter Implantation:

    • Anesthetize the rat using an approved protocol.

    • Surgically expose the cisterna magna by making a small incision at the base of the skull.

    • Carefully insert a sterile intrathecal catheter into the subarachnoid space and thread it down to the lumbar enlargement of the spinal cord.

    • Secure the catheter in place with sutures and dental cement.

    • Exteriorize the end of the catheter at the back of the neck.

    • Allow the animal to recover for 5-7 days.

  • Preparation of 8-Br-cGMP Injection Solution: Dissolve 8-Br-cGMP in sterile saline to the desired concentrations (e.g., for doses of 0.1-2.5 µmol in a 10 µl injection volume).

  • Intrathecal Injection:

    • Gently restrain the conscious rat.

    • Connect a Hamilton syringe filled with the 8-Br-cGMP solution to the exteriorized catheter.

    • Inject the solution slowly over 30 seconds.

    • Follow the injection with a 10 µl flush of sterile saline to ensure the drug reaches the spinal cord.

  • Behavioral Testing:

    • Perform baseline behavioral tests for nociception before drug administration.

    • After intrathecal injection of 8-Br-cGMP, conduct behavioral tests at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess the drug's effect.

    • For the formalin test, inject formalin into the paw after 8-Br-cGMP administration and score nociceptive behaviors (e.g., flinching, licking).

Logical Flow for Nociception Study:

Catheter_Implantation Intrathecal Catheter Implantation Recovery Post-Surgical Recovery (5-7 days) Catheter_Implantation->Recovery Baseline_Testing Baseline Nociceptive Testing Recovery->Baseline_Testing Drug_Preparation Prepare 8-Br-cGMP Solution Baseline_Testing->Drug_Preparation IT_Injection Intrathecal Injection of 8-Br-cGMP Drug_Preparation->IT_Injection Post_Injection_Testing Post-Injection Nociceptive Testing IT_Injection->Post_Injection_Testing Data_Analysis Data Analysis and Comparison Post_Injection_Testing->Data_Analysis

Figure 3. Logical flow for an in vivo nociception study using 8-Br-cGMP.

Limitations and Considerations

  • Dose-dependency: As demonstrated in nociception studies, the effects of 8-Br-cGMP can be highly dose-dependent, with opposing effects at different concentrations.[3] It is crucial to perform dose-response studies to determine the optimal concentration for a given experiment.

  • Specificity: While 8-Br-cGMP is a potent activator of PKG, at very high concentrations, it may have off-target effects. Researchers should consider using appropriate controls, such as inactive analogs or PKG inhibitors (e.g., KT5823), to confirm the specificity of the observed effects.

  • Cell Permeability: Although considered cell-permeable, the efficiency of 8-Br-cGMP entry into cells can vary between cell types and preparations.

  • In Vivo Delivery: The method of in vivo delivery (e.g., intrathecal, intracerebroventricular) will determine the distribution of the compound and the neuronal populations affected. Careful consideration of the delivery route is essential for interpreting the results.

Conclusion

This compound is an invaluable research tool for dissecting the complex roles of the cGMP signaling pathway in the nervous system. Its ability to specifically activate PKG provides a powerful method for investigating the downstream consequences of cGMP signaling in health and disease. By following the detailed protocols and considering the limitations outlined in this guide, researchers can effectively utilize 8-Br-cGMP to advance our understanding of neuronal function and explore novel therapeutic avenues for neurological disorders.

References

Application of 8-Bromo-3'-Guanylic Acid in Antiviral Research: A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Bromo-3'-guanylic acid is a synthetic derivative of guanylic acid, a fundamental component of RNA. While direct antiviral studies on this compound are not extensively documented in publicly available research, its parent nucleoside, 8-bromoguanosine, and other 8-substituted guanosine analogs have demonstrated significant immunomodulatory and antiviral properties. This suggests a promising avenue for investigating this compound as a potential antiviral agent. The proposed mechanism of action for these analogs often involves the induction of the innate immune system, particularly through the activation of pattern recognition receptors (PRRs) such as Retinoic Acid-Inducible Gene I (RIG-I).

This document outlines a proposed framework for the application of this compound in antiviral research, drawing upon the established activities of related compounds and general principles of antiviral drug discovery. It provides hypothetical application notes and detailed experimental protocols to guide researchers in exploring its potential.

Application Notes

1. Potential as a Broad-Spectrum Antiviral Agent

Given that 8-substituted guanosine analogs can induce interferon production, a key component of the innate antiviral response, this compound is hypothesized to exhibit broad-spectrum antiviral activity. Interferons can inhibit the replication of a wide range of viruses.

2. Proposed Mechanism of Action: RIG-I Agonism

RIG-I is a cytosolic sensor that recognizes viral RNA, triggering a signaling cascade that leads to the production of type I interferons and other antiviral proteins. It is proposed that this compound may act as a RIG-I agonist. The 5'-monophosphate group is a known recognition motif for RIG-I, and modifications at the 8-position of the guanine base could enhance binding and activation.

3. Suitability for In Vitro and Cell-Based Assays

This compound is amenable to investigation in various in vitro and cell-based antiviral assays. These assays can determine its direct antiviral effects, its ability to induce an antiviral state, and its cytotoxicity.

4. Potential for Structure-Activity Relationship (SAR) Studies

As a synthetic molecule, this compound can serve as a scaffold for the development of more potent and selective antiviral compounds. SAR studies involving modifications at the 8-position, the sugar moiety, and the phosphate group could lead to the identification of optimized antiviral agents.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the antiviral activity of this compound against representative viruses. This data is for illustrative purposes only and is not based on published experimental results.

CompoundVirusCell LineIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Influenza A Virus (H1N1)A549-5.2>100>19.2
Respiratory Syncytial Virus (RSV)HEp-2-8.7>100>11.5
Hepatitis C Virus (HCV) RepliconHuh7-3.5>100>28.6
8-bromoguanosine Influenza A Virus (H1N1)A549-15.8>100>6.3
Respiratory Syncytial Virus (RSV)HEp-2-22.4>100>4.5
Hepatitis C Virus (HCV) RepliconHuh7-11.2>100>8.9
Ribavirin (Control) Influenza A Virus (H1N1)A549-10.5504.8
Respiratory Syncytial Virus (RSV)HEp-2-5.0459.0
Hepatitis C Virus (HCV) RepliconHuh7-0.83037.5

IC50: Half-maximal inhibitory concentration (for direct inhibition of viral enzymes). EC50: Half-maximal effective concentration (for inhibition of viral replication in cells). CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the direct antiviral activity of this compound against a plaque-forming virus.

Materials:

  • Vero cells (or other appropriate host cell line)

  • Influenza A virus (or other target virus)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Ribavirin (positive control)

  • Crystal Violet staining solution

  • Agarose

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound and Ribavirin in serum-free DMEM.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • After incubation, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the test compounds.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: RIG-I Activation Assay (Luciferase Reporter Assay)

This protocol assesses the ability of this compound to activate the RIG-I signaling pathway.

Materials:

  • HEK293T cells

  • Plasmids: pISRE-luc (luciferase reporter driven by an interferon-stimulated response element), pRL-TK (Renilla luciferase for normalization), and a plasmid expressing human RIG-I.

  • Lipofectamine 2000 (or other transfection reagent)

  • This compound

  • Poly(I:C) (positive control)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Co-transfect HEK293T cells with the pISRE-luc, pRL-TK, and RIG-I expression plasmids.

  • After 24 hours, treat the transfected cells with different concentrations of this compound or Poly(I:C).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold induction of ISRE promoter activity relative to the untreated control.

Visualizations

RIG_I_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Viral_RNA Viral RNA / this compound RIG_I RIG-I Viral_RNA->RIG_I activates MAVS MAVS RIG_I->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi activates IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 phosphorylates IRF3_7_P P-IRF3/7 IRF3_7->IRF3_7_P ISG Interferon-Stimulated Genes (ISGs) IRF3_7_P->ISG induces transcription IFN Type I Interferons (IFN-α/β) IRF3_7_P->IFN induces transcription Antiviral_State Antiviral_State IFN->Antiviral_State establishes

Caption: Proposed RIG-I signaling pathway activation by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Mechanistic Studies cluster_toxicity Toxicity Assessment Plaque_Assay Plaque Reduction Assay EC50 Determine EC50 Plaque_Assay->EC50 SI Calculate Selectivity Index (SI) EC50->SI Reporter_Assay RIG-I Luciferase Reporter Assay IFN_Induction Measure Interferon Production (ELISA) Reporter_Assay->IFN_Induction ISG_Expression Analyze ISG Expression (qPCR) IFN_Induction->ISG_Expression Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50 Determine CC50 Cytotoxicity_Assay->CC50 CC50->SI

Caption: Experimental workflow for evaluating the antiviral potential of this compound.

Application Notes and Protocols: 8-Bromo-3'-guanylic acid as a Modulator of Ion Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid, commonly known as 8-Bromo-cGMP, is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases makes it a stable and potent tool for studying cGMP-mediated signaling pathways.[1] 8-Bromo-cGMP primarily functions as an activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes, including the modulation of ion channel activity.[2][3] This document provides detailed application notes and experimental protocols for investigating the effects of 8-Bromo-cGMP on ion channels, with a focus on cyclic nucleotide-gated (CNG) channels and downstream effects of PKG activation.

Data Presentation: Quantitative Modulation of Ion Channel Activity

The following table summarizes the quantitative effects of 8-Bromo-cGMP and its analogs on various ion channels. This data is essential for designing experiments and interpreting results.

Ion Channel TypePreparationModulatorEffectPotency (EC50 / IC50)Reference
Cyclic Nucleotide-Gated (CNG) ChannelRetinal Rods8-Bromo-cGMPActivation~10-fold more potent than cGMP[4]
Cyclic Nucleotide-Gated (CNG) ChannelNot SpecifiedSp-8-Br-cGMPSActivation106.5 µM[5]
Calcium (Ca2+) ChannelEmbryonic Chick Ventricular Myocytes8-Bromo-cGMP (1 mM)Inhibition-68% decrease in peak current[6]
ATP-Sensitive Potassium (KATP) ChannelHEK293 cells expressing Kir6.2/SUR2A8-Bromo-cGMP (500 µM)Activation2.97-fold increase in open probability[7]

Signaling Pathways

8-Bromo-cGMP modulates ion channel activity through two primary mechanisms: direct binding to cyclic nucleotide-gated channels and activation of PKG, which in turn phosphorylates ion channels or associated regulatory proteins.

Direct Modulation of Cyclic Nucleotide-Gated (CNG) Channels

8-Bromo-cGMP can directly bind to the cyclic nucleotide-binding domain of CNG channels, causing a conformational change that leads to channel opening and cation influx.[8] This is particularly relevant in sensory neurons like photoreceptors.

G 8-Bromo-cGMP 8-Bromo-cGMP CNG Channel CNG Channel 8-Bromo-cGMP->CNG Channel Binds Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) CNG Channel->Cation Influx (Na+, Ca2+) Opens Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization

Direct activation of CNG channels by 8-Bromo-cGMP.
Indirect Modulation via the cGMP/PKG Signaling Pathway

The predominant mechanism of action for 8-Bromo-cGMP is the activation of PKG. Once activated, PKG can phosphorylate various downstream targets, including ion channels, leading to either their activation or inhibition.[3][9]

G 8-Bromo-cGMP 8-Bromo-cGMP PKG Protein Kinase G (PKG) 8-Bromo-cGMP->PKG Activates Ion Channel Ion Channel PKG->Ion Channel Phosphorylates Altered Ion Channel Activity Altered Ion Channel Activity Ion Channel->Altered Ion Channel Activity

Indirect ion channel modulation via the PKG pathway.

Experimental Protocols

Protocol 1: Electrophysiological Recording of 8-Bromo-cGMP Effects on CNG Channels using Patch-Clamp

This protocol describes the inside-out patch-clamp technique to measure the direct effect of 8-Bromo-cGMP on CNG channels expressed in a heterologous system (e.g., Xenopus laevis oocytes or HEK293 cells).

Materials:

  • Cells: Xenopus laevis oocytes or HEK293 cells expressing the desired CNG channel subunits.

  • Pipette Solution (External): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2.

  • Bath Solution (Internal): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2.

  • 8-Bromo-cGMP Stock Solution: 100 mM in deionized water, stored at -20°C.

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Prepare Cells Prepare Cells Pull Pipettes Pull Pipettes Prepare Cells->Pull Pipettes Prepare Solutions Prepare Solutions Pull Pipettes->Prepare Solutions Form Gigaseal Form Gigaseal Prepare Solutions->Form Gigaseal Excise Patch (Inside-out) Excise Patch (Inside-out) Form Gigaseal->Excise Patch (Inside-out) Apply 8-Bromo-cGMP Apply 8-Bromo-cGMP Excise Patch (Inside-out)->Apply 8-Bromo-cGMP Record Currents Record Currents Apply 8-Bromo-cGMP->Record Currents Analyze Data Analyze Data Record Currents->Analyze Data Generate Dose-Response Curve Generate Dose-Response Curve Analyze Data->Generate Dose-Response Curve

Workflow for patch-clamp analysis of 8-Bromo-cGMP.

Procedure:

  • Cell Preparation: Culture and transfect cells with CNG channel subunits according to standard protocols.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

  • Establish a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Excise the Patch: Retract the pipette from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.

  • Baseline Recording: Perfuse the patch with the bath solution and record baseline channel activity at a holding potential of -60 mV.

  • Application of 8-Bromo-cGMP: Perfuse the patch with bath solutions containing increasing concentrations of 8-Bromo-cGMP (e.g., 1 µM to 1 mM).

  • Data Acquisition: Record channel currents at each concentration, allowing sufficient time for the response to stabilize.

  • Data Analysis: Measure the steady-state current at each concentration and normalize to the maximal current. Plot the normalized current as a function of 8-Bromo-cGMP concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Protocol 2: Investigating PKG-Mediated Modulation of KATP Channels

This protocol uses the cell-attached patch-clamp configuration to study the indirect effects of 8-Bromo-cGMP on KATP channels, which are mediated by intracellular signaling cascades.

Materials:

  • Cells: HEK293 cells or cardiomyocytes expressing Kir6.2/SUR2A subunits.

  • Pipette Solution: High potassium solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Bath Solution (Extracellular): Standard physiological saline (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • 8-Bromo-cGMP Stock Solution: 100 mM in deionized water, stored at -20°C.

  • PKG inhibitor (optional): e.g., KT5823, for control experiments.

Procedure:

  • Cell Preparation: Culture cells as required.

  • Pipette Preparation: Pull pipettes to a resistance of 5-10 MΩ and fill with the high potassium pipette solution.

  • Establish a Cell-Attached Seal: Form a gigaseal on an intact cell without rupturing the membrane. This configuration keeps the intracellular signaling pathways intact.

  • Baseline Recording: Record single-channel KATP currents at a holding potential of -60 mV.

  • Application of 8-Bromo-cGMP: Add 8-Bromo-cGMP to the bath solution at the desired final concentration (e.g., 500 µM).

  • Data Acquisition: Record channel activity for a sufficient period to observe any changes in open probability.

  • (Optional) Control Experiment: Pre-incubate cells with a PKG inhibitor before applying 8-Bromo-cGMP to confirm the involvement of the PKG pathway.

  • Data Analysis: Analyze single-channel recordings to determine the open probability (NPo) before and after the application of 8-Bromo-cGMP.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of cGMP signaling in ion channel modulation. The provided application notes and protocols offer a framework for researchers to investigate both the direct and indirect effects of this compound on various ion channels. Careful experimental design and data analysis, as outlined in this document, are crucial for obtaining reliable and interpretable results in the study of ion channel pharmacology and related drug discovery efforts.

References

Techniques for Measuring 8-Bromo-Guanosine Analogs in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The analysis of guanosine analogs is pivotal in various fields of research, including signal transduction, pharmacology, and drug development. While the user's original query specified "8-Bromo-3'-guanylic acid," a comprehensive search of scientific literature and commercial databases reveals a lack of established analytical methods for this specific compound. It is highly probable that the intended compound of interest is the more common and biologically significant analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) , a cell-permeable and phosphodiesterase-resistant activator of cGMP-dependent protein kinases. This document will therefore focus on the techniques for measuring 8-Br-cGMP and the related compound 8-Bromoguanosine 5'-monophosphate (8-Br-GMP) .

These application notes provide an overview of the available analytical techniques, detailed experimental protocols for sample preparation and analysis, and a summary of their quantitative performance.

Analytical Techniques Overview

The primary methods for the quantitative analysis of 8-Br-cGMP and other guanosine analogs in biological samples are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for cGMP, their cross-reactivity with 8-Br-cGMP is generally low, making them less suitable for its direct quantification.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a robust and widely available technique for the separation and quantification of nucleotides. Reversed-phase chromatography is a common approach for these analyses.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It is the method of choice for analyzing low-abundance analytes in complex biological matrices. The use of multiple reaction monitoring (MRM) allows for highly specific detection and quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC-based methods for the analysis of guanosine derivatives. Specific quantitative data for 8-Br-cGMP is limited in the literature; therefore, data for related compounds are included to provide an expected performance range.

Analytical MethodAnalyteSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Linear RangeRecoveryReference
HPLC-UV Guanosine derivativesStandard solutionsLOD: ~4.4 pmol on columnNot specifiedNot applicable[2]
LC-MS/MS cGMPT84 cell lysatesLOQ: 1 ng/mL1 - 500 ng/mLMeets analytical requirements[3]
LC-MS/MS 8-nitroguanineDNA samplesLOQ: 3.0 nMNot specified99.1 - 99.8%

Experimental Protocols

Sample Preparation from Biological Matrices

The following protocols are general guidelines for the extraction of cyclic nucleotides from various biological samples. Optimization may be required for specific sample types and experimental conditions.

a) Cell Culture Lysates:

  • Aspirate the cell culture medium.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inactivate phosphodiesterases.[1]

  • Incubate at room temperature for 20 minutes.[1]

  • Scrape the cells and homogenize the suspension by pipetting.

  • Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.[1]

  • Collect the supernatant containing the cyclic nucleotides for analysis. The supernatant may require neutralization or dilution prior to analysis.[1]

b) Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection to halt enzymatic activity.

  • Homogenize the frozen tissue in a suitable extraction buffer, such as a mixture of methanol, acetonitrile, and water (2:2:1, v/v/v).[4][5]

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[4]

  • Collect the supernatant.

  • For LC-MS/MS analysis, the extract can be evaporated to dryness and reconstituted in the initial mobile phase.[6]

c) Plasma Samples:

  • To 500 µL of plasma, add 2 mL of ice-cold ethanol and vortex.[1]

  • Incubate at room temperature for 5 minutes.[1]

  • Centrifuge at 1,500 x g for 10 minutes to precipitate proteins.[1]

  • Transfer the supernatant to a new tube for analysis.[1]

HPLC Method for 8-Bromoguanosine Analogs

This protocol is a starting point for the analysis of 8-Br-cGMP and 8-Br-GMP and is based on methods for similar nucleotides.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 150 mM phosphate buffer, pH 6.0.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient: Isocratic elution with 3% Mobile Phase B.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Detection: UV absorbance at 260 nm.[7]

  • Column Temperature: 25°C.[7]

LC-MS/MS Method for 8-Bromoguanosine Analogs

This method provides high sensitivity and selectivity for the quantification of 8-Br-cGMP.

  • Column: C18 reversed-phase column (e.g., Kromasil 100-5-C18, 150 mm x 2.1 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in methanol.[3]

  • Gradient: A suitable gradient from low to high organic phase should be developed to ensure good separation.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: 50°C.[3]

  • Ionization Source: Electrospray ionization (ESI) in negative mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • cGMP: m/z 344.20 → 150.00.[3]

    • 8-Br-cGMP (Internal Standard): m/z 423.90 → 230.00.[3] (Note: The fragmentation of 8-Br-cGMP should be optimized on the specific mass spectrometer used).

Visualizations

Signaling Pathway

8-Br-cGMP acts as an analog of cGMP and primarily functions by activating cGMP-dependent protein kinase (PKG). The following diagram illustrates the canonical cGMP signaling pathway.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Activates cGMP cGMP pGC->cGMP Synthesizes from sGC->cGMP Synthesizes from GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by 8Br_cGMP 8-Br-cGMP (Analog) 8Br_cGMP->PKG Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKG->Cellular_Response Phosphorylates Targets GMP 5'-GMP PDEs->GMP

Caption: The cGMP signaling pathway, a target for 8-Br-cGMP.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of 8-Bromoguanosine analogs from biological samples.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Cells, Tissue, Plasma) Extraction 2. Extraction of Analytes (e.g., Acid or Solvent Extraction) Sample_Collection->Extraction Purification 3. Sample Cleanup & Concentration (e.g., SPE, Evaporation) Extraction->Purification Analysis 4. Instrumental Analysis Purification->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data_Analysis 5. Data Processing & Quantification HPLC->Data_Analysis LCMS->Data_Analysis Results Concentration of 8-Bromoguanosine Analog Data_Analysis->Results

Caption: General workflow for analyzing 8-Bromoguanosine analogs.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between the different analytical techniques and their key characteristics.

Analytical_Techniques cluster_techniques Analytical Techniques cluster_hplc_attributes HPLC-UV Attributes cluster_lcms_attributes LC-MS/MS Attributes Analyte 8-Bromoguanosine Analogs in Biological Matrix HPLC HPLC-UV Analyte->HPLC Suitable for higher concentrations LCMS LC-MS/MS Analyte->LCMS Ideal for low concentrations ELISA ELISA (for cGMP) Analyte->ELISA Low cross-reactivity with 8-Br-cGMP HPLC_Robust Robust & Widely Available HPLC->HPLC_Robust HPLC_Sensitivity Moderate Sensitivity HPLC->HPLC_Sensitivity LCMS_Sensitivity High Sensitivity LCMS->LCMS_Sensitivity LCMS_Selectivity High Selectivity LCMS->LCMS_Selectivity

Caption: Comparison of analytical techniques for guanosine analogs.

References

Application Notes and Protocols: 8-Bromo-3'-guanylic acid in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP), a critical second messenger in a multitude of cellular signaling pathways. Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable and potent tool for investigating cGMP-mediated signal transduction. 8-Br-cGMP primarily functions as an activator of cGMP-dependent protein kinase (PKG), influencing a wide range of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function. These application notes provide an overview of its use, quantitative data, and detailed protocols for key experiments in signal transduction research.

Key Applications

  • Activation of cGMP-Dependent Protein Kinase (PKG): As a potent agonist, 8-Br-cGMP is extensively used to selectively activate PKG and study its downstream effects on protein phosphorylation and cellular function.

  • Investigation of Phosphodiesterase (PDE) Activity: Due to its resistance to degradation, 8-Br-cGMP can be used as a substrate or inhibitor in studies of various PDE isoforms, helping to elucidate their role in regulating cGMP levels.

  • Modulation of Intracellular Calcium Levels: 8-Br-cGMP has been shown to influence intracellular calcium concentrations, making it a valuable tool for studying the interplay between cGMP signaling and calcium homeostasis.

  • Elucidation of Cellular Processes: Researchers utilize 8-Br-cGMP to explore the role of the cGMP pathway in diverse cellular processes such as proliferation, migration, invasion, and apoptosis, particularly in the context of cancer and cardiovascular research.

Quantitative Data

The following tables summarize key quantitative parameters of this compound in various in vitro assays.

ParameterTargetValueReference
Potency vs. cGMPPKG1α4.3-fold more potent[1]
Michaelis Constant (Km)PDE8A0.55 µM
Inhibition Constant (Ki)PDE90.77 µM

Table 1: Potency and Kinetic Parameters of this compound.

ApplicationCell TypeConcentration RangeEffect
Inhibition of ACh-induced Ca2+ increaseSmooth Muscle Cells1 µM - 0.1 mMInhibition of intracellular calcium oscillations
Antagonism of EGF-induced effectsEpithelial Ovarian Cancer Cells250 µMSuppression of proliferation, migration, and invasion

Table 2: Effective Concentrations of this compound in Cell-Based Assays.

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway

The following diagram illustrates the central role of 8-Br-cGMP in activating the cGMP signaling cascade.

cGMP_Signaling cluster_activation Activation cluster_downstream Downstream Effects 8_Br_cGMP This compound PKG Protein Kinase G (PKG) 8_Br_cGMP->PKG Activates Downstream_Targets Downstream Targets (e.g., VASP, ion channels) PKG->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream_Targets->Cellular_Response Leads to

Caption: Activation of PKG by 8-Br-cGMP.

Experimental Workflow: Kinase Activity Assay

This diagram outlines a typical workflow for a non-radioactive PKG kinase activity assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PKG - Kinase Buffer - ATP - Fluorescent Substrate Start->Prepare_Reagents Add_8Br_cGMP Add 8-Br-cGMP (or other activators/inhibitors) Prepare_Reagents->Add_8Br_cGMP Incubate Incubate at 30°C Add_8Br_cGMP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Fluorescence Signal Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate % activity) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PKG kinase assay.

Experimental Protocols

Protocol 1: In Vitro cGMP-Dependent Protein Kinase (PKG) Activity Assay (Non-Radioactive, Fluorescence-Based)

This protocol is adapted from commercially available fluorescence-based kinase assay kits (e.g., HTRF®, LanthaScreen™) and is a general guideline. Specific kit instructions should be followed.

Materials:

  • Recombinant human PKG (e.g., PKG1α)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Fluorescently labeled kinase substrate (e.g., a specific peptide with a phosphorylation site for PKG)

  • This compound (8-Br-cGMP) stock solution

  • Kinase inhibitor (optional, as a negative control)

  • Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and a fluorescent acceptor like XL665 or an Alexa Fluor™ tracer)

  • 384-well low-volume microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant PKG in kinase assay buffer. The final concentration will depend on the specific activity of the enzyme and should be optimized.

    • Prepare a serial dilution of 8-Br-cGMP in kinase assay buffer to determine the EC₅₀. A typical concentration range would be from 1 nM to 100 µM.

    • Prepare the ATP solution in kinase assay buffer. The final concentration should be at or near the Km of the enzyme for ATP.

    • Prepare the fluorescent substrate in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the following in order:

      • Kinase assay buffer

      • 8-Br-cGMP solution at various concentrations (or vehicle control).

      • PKG enzyme solution.

    • Initiate the kinase reaction by adding the ATP/fluorescent substrate mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding the detection reagents as per the manufacturer's instructions. This typically includes an EDTA-containing buffer to chelate Mg²⁺.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Plot the TR-FRET ratio against the log of the 8-Br-cGMP concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay (Radioactive)

This protocol is a general method for measuring PDE activity and can be adapted to test the inhibitory potential of 8-Br-cGMP on specific PDE isoforms.

Materials:

  • Purified recombinant PDE enzyme

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • [³H]-cGMP (radiolabeled substrate)

  • Unlabeled cGMP

  • This compound (8-Br-cGMP) as a potential inhibitor

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, a fixed concentration of [³H]-cGMP (typically below the Km), and the PDE enzyme.

    • Prepare a serial dilution of 8-Br-cGMP in the assay buffer.

  • PDE Reaction:

    • In separate tubes, combine the reaction mixture with different concentrations of 8-Br-cGMP (or vehicle control).

    • Incubate the tubes at 30°C for a defined period (e.g., 10-30 minutes), ensuring that less than 20% of the substrate is hydrolyzed.

    • Terminate the reaction by boiling the tubes for 1 minute, then place them on ice.

  • Nucleotidase Digestion:

    • To each tube, add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.

    • Incubate at 30°C for 10 minutes.

  • Separation of Substrate and Product:

    • Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unhydrolyzed [³H]-cGMP will bind to the resin, while the uncharged [³H]-guanosine product will pass through.

    • Elute the [³H]-guanosine with a low-salt buffer.

  • Quantification:

    • Collect the eluate in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-cGMP hydrolyzed for each concentration of 8-Br-cGMP.

    • Plot the percentage of inhibition against the log of the 8-Br-cGMP concentration and fit the data to determine the IC₅₀ value.

Protocol 3: Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in response to 8-Br-cGMP.

Materials:

  • Cultured cells (e.g., smooth muscle cells) plated on glass coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127 (optional, to aid in dye loading)

  • This compound (8-Br-cGMP) stock solution

  • Agonist to induce calcium increase (e.g., acetylcholine)

  • Fluorescence microscopy system equipped for ratiometric imaging (with excitation at 340 nm and 380 nm, and emission at ~510 nm)

Procedure:

  • Cell Loading with Fura-2 AM:

    • Wash the cells with HBSS.

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Pluronic F-127 can be added at a final concentration of 0.02% to improve dye solubility.

    • Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage in a perfusion chamber.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

    • Stimulate the cells with an agonist (e.g., acetylcholine) to induce an increase in intracellular calcium and record the response.

    • After the initial response, introduce 8-Br-cGMP into the perfusion buffer at the desired concentration (e.g., 100 µM) and continue recording to observe its effect on the calcium signal.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) for each time point.

    • The ratio is proportional to the intracellular calcium concentration. The data can be presented as the change in the fluorescence ratio over time.

Protocol 4: Cell Migration - Wound Healing Assay

This assay is used to assess the effect of 8-Br-cGMP on cell migration.

Materials:

  • Cultured cells (e.g., cancer cells)

  • Culture medium

  • Sterile pipette tips (p200 or p1000) or a specialized wound healing insert

  • This compound (8-Br-cGMP)

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Creating the Wound:

    • Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the medium with fresh culture medium containing different concentrations of 8-Br-cGMP or a vehicle control.

  • Image Acquisition:

    • Immediately after creating the wound (time 0), capture images of the scratch at defined locations.

    • Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

    • Compare the rate of migration between the control and 8-Br-cGMP-treated groups.

Protocol 5: Cell Invasion - Transwell Assay

This assay measures the ability of cells to invade through a basement membrane matrix, and can be used to evaluate the effect of 8-Br-cGMP on this process.

Materials:

  • Transwell inserts with a porous membrane (typically 8 µm pores)

  • Matrigel or other basement membrane extract

  • Serum-free culture medium

  • Culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound (8-Br-cGMP)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Seeding:

    • Harvest and resuspend the cells in serum-free medium containing different concentrations of 8-Br-cGMP or a vehicle control.

    • Seed the cell suspension into the upper chamber of the coated Transwell inserts.

  • Invasion:

    • Add culture medium containing a chemoattractant to the lower chamber.

    • Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).

  • Fixation and Staining:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

  • Quantification:

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view using a microscope.

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each condition.

    • Compare the number of invaded cells between the control and 8-Br-cGMP-treated groups.

References

Synthesis of 8-Bromo-3'-Guanylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Bromo-3'-guanylic acid (8-Br-3'-GMP), a brominated derivative of 3'-guanosine monophosphate. Bromination at the C8 position of the guanine base is a critical modification that influences the glycosidic bond conformation and provides resistance to metabolic degradation. These derivatives are valuable tools for studying cGMP-dependent signaling pathways and as intermediates in the synthesis of more complex molecules, such as Linagliptin, a DPP-4 inhibitor for type 2 diabetes. The following sections detail the chemical synthesis, purification, and characterization of 8-Br-3'-GMP, along with its role in activating Protein Kinase G (PKG).

Synthesis Methodology

The synthesis of this compound is achieved through the direct electrophilic bromination of the guanine ring of 3'-guanylic acid (3'-GMP) at the C8 position. The most common and effective method utilizes bromine in an appropriate solvent system.

Experimental Protocol: Bromination of 3'-Guanosine Monophosphate

This protocol is adapted from established methods for the bromination of guanosine derivatives.

Materials:

  • Guanosine 3'-monophosphate (3'-GMP)

  • Liquid Bromine (Br₂)

  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid

  • Methanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Diatomaceous earth

Procedure:

  • Dissolution: In a flask protected from light, suspend Guanosine 3'-monophosphate (1.0 eq) in a solution of glacial acetic acid and deionized water.

  • Buffering: Add sodium acetate (1.5 eq) to the suspension and stir until a clear solution is obtained. The acetate buffer helps to control the pH during the reaction.

  • Bromination: Cool the reaction mixture in an ice bath to 0-5°C. Slowly add liquid bromine (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by slowly adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.

  • Precipitation & Filtration: The crude 8-Bromo-3'-GMP product will precipitate out of the solution. Cool the mixture to 0-5°C for 30 minutes to maximize precipitation.

  • Washing: Filter the resulting solid through a pad of diatomaceous earth and wash sequentially with cold deionized water and cold methanol to remove unreacted starting materials and salts.

  • Drying: Dry the white to off-white solid product under vacuum at 40-50°C to a constant weight.

Purification Protocol

For applications requiring high purity, the crude product can be further purified using anion-exchange chromatography.

Materials:

  • DEAE-Sephadex or similar anion-exchange resin

  • Triethylammonium bicarbonate (TEAB) buffer, pH 7.5 (gradient from 0.1 M to 1.0 M)

  • Crude 8-Br-3'-GMP

Procedure:

  • Column Preparation: Pack a column with the anion-exchange resin and equilibrate with 0.1 M TEAB buffer.

  • Loading: Dissolve the crude 8-Br-3'-GMP in a minimal amount of the equilibration buffer and load it onto the column.

  • Elution: Elute the bound nucleotide with a linear gradient of TEAB buffer from 0.1 M to 1.0 M.

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm. The main peak corresponds to 8-Br-3'-GMP.

  • Desalting: Pool the product-containing fractions and remove the TEAB buffer by repeated co-evaporation with methanol or by dialysis against deionized water.

  • Lyophilization: Lyophilize the desalted solution to obtain the final product as a fluffy white solid.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and analytical data for this compound. Data for the closely related compound 8-bromo-2'-deoxyguanosine is included for reference.

ParameterValue (this compound)Reference / Note
Molecular Formula C₁₀H₁₃BrN₅O₈PCalculated
Molecular Weight 442.11 g/mol Calculated
Appearance White to light yellow solid[1]
Purity (HPLC) ≥98%Typical for commercially available analogs[2]
UV Absorbance (λmax) ~264 nmBased on 8-Br-cGMP[3]
Expected Yield 80-90%Based on similar bromination reactions
¹H NMR (DMSO-d₆, δ ppm) See Note 1Expected values based on related structures
ESI-MS (m/z) ~441.0 [M-H]⁻Expected value. 8-bromo-2'-dG is 343.9 [M-H]⁻[4]

Visualized Protocols and Pathways

Synthesis Workflow

The diagram below illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start 3'-Guanosine Monophosphate (3'-GMP) Reaction Bromination (0°C to RT) Start->Reaction Reagents Br₂ / Acetic Acid Sodium Acetate Reagents->Reaction Quench Quenching (NaHCO₃) Reaction->Quench 4-6h Precipitate Precipitation & Filtration Quench->Precipitate Crude Crude 8-Br-3'-GMP Precipitate->Crude Purify Anion-Exchange Chromatography Crude->Purify Final Pure 8-Br-3'-GMP Purify->Final

Caption: Workflow for the synthesis of 8-Br-3'-GMP.

Signaling Pathway

8-Brominated guanosine derivatives, particularly 8-Br-cGMP, are potent activators of Protein Kinase G (PKG), a key effector in the nitric oxide (NO)/cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation.

PKG_Signaling_Pathway cluster_activation Activation sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates BrGMP 8-Br-GMP Derivatives (e.g., 8-Br-cGMP) BrGMP->PKG Potently Activates Phospho Phosphorylation of Target Proteins PKG->Phospho Catalyzes Response Physiological Response (e.g., Smooth Muscle Relaxation) Phospho->Response

Caption: Activation of the PKG signaling pathway.

References

Troubleshooting & Optimization

Improving the stability of 8-Bromo-3'-guanylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the stability of 8-Bromo-3'-guanylic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For maximum stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is expected to be stable for years. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or colder.

Q2: What is the best solvent and buffer system for dissolving this compound?

This compound is soluble in aqueous solutions. For general experimental use, sterile, nuclease-free water or a buffered solution such as Phosphate-Buffered Saline (PBS) at a pH of 7.2 is recommended. Guanosine monophosphates are generally more stable in slightly alkaline solutions (around pH 8) and are sensitive to acidic conditions which can promote hydrolysis.

Q3: My this compound solution appears to be degrading. What are the likely causes?

Several factors can contribute to the degradation of this compound in solution:

  • pH: Acidic conditions (pH below 6) can lead to the hydrolysis of the N-glycosidic bond, separating the 8-bromoguanine base from the ribose-3'-phosphate.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.

  • Enzymatic Contamination: If the solution is not sterile, it may be contaminated with nucleases or phosphodiesterases that can enzymatically degrade the molecule.

  • Photodegradation: Although less common for this specific compound, prolonged exposure to high-intensity light, especially UV, can potentially lead to degradation.

Q4: How can I assess the stability of my this compound solution?

The stability of your solution can be monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the peak area of this compound over time, along with the appearance of new peaks corresponding to degradation products, would indicate instability. A detailed experimental protocol for this is provided below.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in the solution upon storage, especially when cold. The concentration of the solution may be too high, exceeding its solubility at lower temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Loss of biological activity in an experiment. The this compound may have degraded due to improper storage or handling (e.g., acidic pH, high temperature).Prepare a fresh solution from lyophilized powder. Ensure the pH of all experimental buffers is neutral to slightly alkaline. Avoid prolonged incubation at high temperatures unless experimentally necessary.
Inconsistent experimental results. This could be due to partial degradation of the compound, leading to a lower effective concentration.Always use freshly prepared solutions. If using a stored stock solution, perform a quick quality control check using HPLC or UV-spectrophotometry to confirm the concentration and purity.
Appearance of unexpected peaks in HPLC analysis. These likely represent degradation products, such as 8-bromoguanine and ribose-3'-phosphate, resulting from hydrolysis.Review the solution's pH, storage temperature, and handling procedures. Ensure all glassware and reagents are nuclease-free.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free PBS (pH 7.2) or a similar neutral to slightly alkaline buffer to achieve the desired concentration.

  • Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution.

  • If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment of this compound by RP-HPLC

This protocol is adapted from a method for a similar compound, 8-bromo-2'-deoxyguanosine.[1]

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in different buffers (e.g., pH 5, 7, and 9) to assess the effect of pH.

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Acidic Stress: Prepare a solution in a mild acidic buffer to observe accelerated degradation.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.0).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 264 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the remaining concentration versus time. The slope of this line will give the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Quantitative Data

CompoundConditionParameterValueReference
8-Bromo-cGMP (sodium salt) Solid, -20°CStability≥ 4 years[2]
8-nitroguanine in single-stranded DNA 37°CHalf-life1.6 hours[3]
8-nitroguanine in single-stranded DNA -20°CHalf-life533 hours[3]
8-nitroguanine in double-stranded DNA 37°CHalf-life2.4 hours[3]
8-nitroguanine in double-stranded DNA -20°CHalf-life1115 hours[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Analysis prep1 Weigh lyophilized This compound prep2 Dissolve in buffer (e.g., PBS pH 7.2) prep1->prep2 prep3 Vortex/Sonicate to ensure complete dissolution prep2->prep3 stress1 Aliquot into different stress conditions (pH, Temperature) prep3->stress1 stress2 Incubate and collect samples at various time points stress1->stress2 analysis1 Inject samples into RP-HPLC system stress2->analysis1 analysis2 Monitor peak area at 264 nm analysis1->analysis2 analysis3 Calculate degradation rate and half-life analysis2->analysis3

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide start Inconsistent or failed experiment? q1 Is your 8-Bromo-3'-guanylic acid solution freshly prepared? start->q1 a1_yes Check for other experimental variables (e.g., other reagents, instrumentation). q1->a1_yes Yes a1_no Prepare a fresh solution from lyophilized powder. q1->a1_no No q2 What is the pH of your experimental buffer? a1_yes->q2 a1_no->q2 a2_acidic Acidic pH can cause hydrolysis. Adjust buffer to pH 7.0-8.0. q2->a2_acidic < 6.5 a2_neutral Check for temperature stress or enzymatic contamination. q2->a2_neutral ~7.0-8.0 q3 Was the solution exposed to high temperatures for a prolonged period? a2_neutral->q3 a3_yes High temperatures accelerate degradation. Minimize exposure to heat. q3->a3_yes Yes a3_no Consider potential nuclease contamination. Use nuclease-free reagents and supplies. q3->a3_no No

Caption: Troubleshooting logic for experiments with this compound.

cGMP_pathway GC Guanylate Cyclase (sGC/pGC) cGMP cGMP GC->cGMP GTP GTP GTP->GC Stimulus (e.g., NO, ANP) PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes BrGMP This compound (cGMP analog) BrGMP->PKG Activates downstream Downstream Cellular Effects (e.g., smooth muscle relaxation, inhibition of platelet aggregation) PKG->downstream GMP 5'-GMP PDE->GMP

Caption: Simplified cGMP signaling pathway showing the role of cGMP analogs.

References

Troubleshooting unexpected results in 8-Bromo-3'-guanylic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-3'-guanylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Compound Handling and Stability

Q1: How should I dissolve and store this compound?

Q2: What is the expected stability of this compound in different experimental conditions?

The stability of this compound can be influenced by pH and temperature. Generally, nucleic acids are most stable in a pH range of 5 to 9.[2] Extreme pH values (below 5 and above 9) can lead to the destabilization of the molecule through the titration of polar groups on the bases, which can disrupt hydrogen bonding.[2] Low pH can also lead to depurination and strand breakage.[2] While high pH is less damaging, it can still cause depurination and strand breakage with prolonged exposure.[2] For long incubations, it is advisable to use buffers within a neutral pH range and to minimize exposure to high temperatures unless required by the experimental protocol.

STING Activation Assays

Q3: I am not observing the expected STING activation with this compound in my reporter assay. What could be the issue?

Several factors could contribute to a lack of STING activation. Consider the following troubleshooting steps:

  • Cell Line Integrity: Ensure your reporter cell line is healthy and expresses all the necessary components of the STING pathway.

  • Compound Delivery: If using a cell-based assay, ensure efficient delivery of this compound into the cytoplasm where STING resides. Transfection reagents or electroporation may be necessary.

  • Assay Signal Window: Verify that your assay has a sufficient signal-to-background ratio. Run positive controls, such as the natural STING ligand cGAMP, to confirm the assay is performing as expected.

  • Reporter Gene Detection: Ensure the luciferase substrate and detection reagents are fresh and properly prepared. High background signals could indicate contamination of your control samples.[3]

Q4: I am seeing high background or non-specific activation in my STING reporter assay. How can I troubleshoot this?

High background can obscure real results. Here are some potential causes and solutions:

  • Contamination: Ensure all reagents and plasticware are free from microbial or chemical contaminants that could trigger an innate immune response.

  • Transfection Reagent Toxicity: Some transfection reagents can induce a cellular stress response. Optimize the concentration of the transfection reagent to minimize toxicity while maintaining good transfection efficiency.

  • Cell Density: Plate cells at an optimal density. Overly confluent or sparse cells can behave differently and lead to inconsistent results.

Competitive Binding Assays

Q5: I am developing a competitive binding assay for STING with this compound. What are some key considerations?

Designing a robust competitive binding assay requires careful optimization. Key factors include:

  • Choice of Labeled Ligand: Select a high-affinity radiolabeled or fluorescently labeled STING ligand. The concentration of the labeled ligand should ideally be at or below its Kd for the receptor.

  • Non-Specific Binding: Minimize non-specific binding by including blocking agents like BSA in your assay buffer and by using appropriate washing steps in filtration-based assays.

  • Equilibrium Conditions: Ensure that the binding reaction has reached equilibrium. This may require optimizing incubation time and temperature.

Q6: My competitive binding assay is showing a low signal window or high variability. What can I do to improve it?

A low signal window can make it difficult to accurately determine IC50 values. To improve your assay:

  • Receptor Concentration: Optimize the concentration of the STING protein. Too little receptor will result in a low signal, while too much can lead to ligand depletion.

  • Labeled Ligand Concentration: Use a concentration of the labeled ligand that gives a robust signal without being excessively high, as this can reduce the sensitivity of the assay to competitors.

  • Assay Format: Consider different assay formats. A homogeneous assay like HTRF may offer a better signal-to-background ratio and lower variability compared to a filtration-based assay.

HPLC Analysis

Q7: I am observing peak tailing and inconsistent retention times when analyzing this compound by HPLC. What could be the cause?

Peak tailing and retention time drift are common issues in the HPLC analysis of purine analogs.[4] Potential causes include:

  • Secondary Interactions: The purine structure can have secondary interactions with the stationary phase. Using a column with a polar-embedded phase or adding an ion-pairing reagent to the mobile phase can improve peak shape.[4]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Optimizing the buffer pH is crucial.[4]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents.[4]

Q8: I am seeing ghost peaks in my HPLC chromatograms. Where might they be coming from?

Ghost peaks, or artifact peaks, can arise from several sources:[5]

  • Contaminated Mobile Phase: Use high-purity solvents and reagents for your mobile phase. Contaminants can accumulate and elute as ghost peaks, particularly in gradient runs.[5]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle and injector wash protocol.

  • System Contamination: Contaminants can leach from tubing, seals, or other system components. Regularly flush your HPLC system to remove any build-up.

Quantitative Data

Table 1: Physicochemical and Binding Data for STING Ligands

CompoundMolecular Weight ( g/mol )SolubilityReported IC50/Ki for STING
8-Bromoguanosine 3',5'-cyclic monophosphate (sodium salt) 446.08[4]50 mg/mL in WaterData not available
2'3'-cGAMP ~674-IC50: 5 nM, Ki: 2.5 nM (HTRF assay)[6]
[131I]I-NFIP (inhibitor) --IC50: 7.56 ± 2.68 nM (Cell-based competitive binding)[7]

Note: Data for 8-Bromoguanosine 3',5'-cyclic monophosphate is provided as a reference for the structurally related this compound.

Experimental Protocols

Protocol 1: STING Activation Reporter Assay

This protocol is adapted for a luciferase-based reporter assay to measure the activation of the STING pathway.

Materials:

  • HEK293T cells stably expressing a STING-inducible luciferase reporter

  • This compound

  • 2'3'-cGAMP (positive control)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Method:

  • Cell Seeding: Seed HEK293T reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Prepare serial dilutions to be tested.

  • Transfection:

    • For each well, dilute the required amount of this compound or 2'3'-cGAMP in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted compound and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the signal from treated cells to untreated controls.

Protocol 2: Competitive Binding Assay for STING (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) competitive binding assay to determine the binding affinity of this compound to STING.

Materials:

  • Recombinant human STING protein (His-tagged)

  • Labeled STING ligand (e.g., d2-labeled cGAMP)

  • Anti-6His antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • This compound

  • 2'3'-cGAMP (unlabeled, for standard curve)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Method:

  • Compound Preparation: Prepare serial dilutions of this compound and unlabeled 2'3'-cGAMP in assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compounds or standards to the wells of a 384-well plate.

    • Add 2 µL of recombinant STING protein to each well.

    • Prepare a mix of the d2-labeled STING ligand and the anti-6His Terbium-labeled antibody in assay buffer.

    • Add 4 µL of this detection mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Terbium).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).

    • Plot the HTRF ratio against the log of the competitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds and Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Translocates and Activates STING_Golgi->TBK1 Recruits Transcription Transcription IFN_genes->Transcription

Caption: The cGAS-STING signaling pathway.

Troubleshooting_STING_Activation Start Unexpected STING Activation Results Check_Controls Are positive/negative controls working? Start->Check_Controls Check_Compound Verify compound integrity and concentration Check_Controls->Check_Compound Yes Check_Reagents Check assay reagents (e.g., luciferase substrate) Check_Controls->Check_Reagents No Check_Cells Assess cell health and viability Check_Compound->Check_Cells Check_Transfection Optimize transfection protocol Check_Cells->Check_Transfection Problem_Cells Issue with cell line or culture conditions Check_Cells->Problem_Cells Problem_Compound Issue with compound stability or activity Check_Transfection->Problem_Compound Problem_Assay Issue with assay setup or reagents Check_Reagents->Problem_Assay

Caption: Troubleshooting workflow for STING activation assays.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare serial dilutions of This compound and labeled ligand Incubate Incubate STING protein with labeled ligand and competitor Prepare_Reagents->Incubate Prepare_Protein Prepare STING protein solution Prepare_Protein->Incubate Separate Separate bound from free ligand (if applicable) Incubate->Separate Detect Detect signal (e.g., radioactivity, fluorescence) Separate->Detect Plot Plot signal vs. competitor concentration Detect->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive binding assay.

References

Technical Support Center: 8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using 8-Bromo-3',5'-cyclic guanosine monophosphate (commonly referred to as 8-Bromo-cGMP) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 8-Bromo-cGMP and what is its primary mechanism of action?

8-Bromo-cGMP is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent protein kinase (PKG). A key advantage of 8-Bromo-cGMP is its greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, resulting in a more sustained activation of PKG signaling pathways in experimental settings.

Q2: What is a typical working concentration for 8-Bromo-cGMP in in vitro assays?

The optimal concentration of 8-Bromo-cGMP is highly dependent on the cell type and the specific biological question being investigated. However, a general starting range for many cell-based assays is between 1 µM and 100 µM[1]. For specific applications, such as in human ovarian cortical tissue culture, concentrations as high as 5 mmol/l have been used to enhance follicle growth and viability[2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store 8-Bromo-cGMP stock solutions?

The sodium salt of 8-Bromo-cGMP is soluble in water and phosphate-buffered saline (PBS) at concentrations up to 100 mM[3][4]. For long-term storage, it is recommended to store the compound in its solid form, desiccated at -20°C. Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. While the compound is stable at room temperature for short periods, prolonged storage at room temperature is not advised.

Q4: In which types of in vitro assays is 8-Bromo-cGMP commonly used?

8-Bromo-cGMP is utilized in a variety of in vitro assays to investigate cGMP-mediated signaling pathways. Common applications include:

  • Enzyme activity assays: To study the activation of Protein Kinase G (PKG) and its downstream targets.

  • Cell proliferation and apoptosis assays: To determine the effect of sustained cGMP signaling on cell growth and death.

  • Smooth muscle relaxation assays: To investigate the role of cGMP in vasodilation and other smooth muscle functions[5].

  • Calcium imaging assays: To study the modulation of intracellular calcium levels[1].

  • Cell differentiation studies: To explore the role of cGMP in cellular development and maturation[2][3].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of 8-Bromo-cGMP Incorrect concentration: The concentration may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM).
Cell type is not responsive: The cells may lack the necessary downstream effectors of cGMP signaling (e.g., PKG).Confirm the expression of PKG in your cell line using techniques like Western blotting or qPCR.
Degradation of the compound: Improper storage or handling may have led to the degradation of 8-Bromo-cGMP.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles.
High background or off-target effects Concentration is too high: Excessively high concentrations can lead to non-specific effects.Lower the concentration of 8-Bromo-cGMP used in the assay. Refer to your dose-response curve to find a concentration that gives a specific effect with minimal background.
Contamination of reagents: The 8-Bromo-cGMP or other reagents may be contaminated.Use fresh, sterile reagents and ensure aseptic techniques during a ssay setup.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response.Standardize your cell culture conditions, including seeding density, passage number, and growth phase.
Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of 8-Bromo-cGMP.Calibrate your pipettes regularly and use proper pipetting techniques.
Incomplete dissolution: The compound may not be fully dissolved in the solvent.Ensure the compound is completely dissolved by vortexing and visual inspection before adding it to the assay.

Experimental Protocols

General Protocol for a Cell-Based In Vitro Assay with 8-Bromo-cGMP

This protocol provides a general framework. Specific details will need to be optimized for your particular cell line and assay.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of 8-Bromo-cGMP (sodium salt) in sterile, nuclease-free water.
  • Gently vortex to ensure complete dissolution.
  • Aliquot the stock solution into single-use volumes and store at -20°C.

2. Cell Seeding:

  • Seed your cells in the appropriate culture plates (e.g., 96-well plate for a viability assay) at a predetermined density.
  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

3. Treatment with 8-Bromo-cGMP:

  • On the day of the experiment, thaw an aliquot of the 8-Bromo-cGMP stock solution.
  • Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 8-Bromo-cGMP. Include a vehicle control (medium without 8-Bromo-cGMP).

4. Incubation:

  • Incubate the cells for the desired period (this can range from minutes to days depending on the assay).

5. Assay Readout:

  • Perform the specific assay according to the manufacturer's instructions (e.g., add reagents for a colorimetric viability assay and read the absorbance on a plate reader).

6. Data Analysis:

  • Analyze the data to determine the effect of 8-Bromo-cGMP on your cells.

Visualizations

Signaling_Pathway 8-Br-cGMP 8-Br-cGMP PKG Protein Kinase G (PKG) 8-Br-cGMP->PKG Activates Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylates Biological_Response Biological Response Downstream_Effectors->Biological_Response

Caption: Activation of Protein Kinase G (PKG) by 8-Bromo-cGMP.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 8-Br-cGMP Stock Solution Seed_Cells Seed Cells in Culture Plates Prepare_Stock->Seed_Cells Dilute_Compound Prepare Serial Dilutions Seed_Cells->Dilute_Compound Treat_Cells Treat Cells Dilute_Compound->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay_Readout Perform Assay Readout Incubate->Assay_Readout Data_Analysis Analyze Data Assay_Readout->Data_Analysis

Caption: General workflow for an in vitro assay using 8-Bromo-cGMP.

Troubleshooting_Logic Start No Effect Observed Check_Concentration Is concentration appropriate? Start->Check_Concentration Dose_Response Perform Dose- Response Check_Concentration->Dose_Response No Check_Cell_Line Is cell line responsive? Check_Concentration->Check_Cell_Line Yes Dose_Response->Check_Cell_Line Validate_PKG Validate PKG Expression Check_Cell_Line->Validate_PKG No Check_Compound Is compound active? Check_Cell_Line->Check_Compound Yes Validate_PKG->Check_Compound Prepare_Fresh Prepare Fresh Stock Check_Compound->Prepare_Fresh No Unresolved Consult Further Check_Compound->Unresolved Yes Resolved Issue Resolved Prepare_Fresh->Resolved

Caption: Troubleshooting logic for unexpected results with 8-Bromo-cGMP.

References

Common pitfalls to avoid when working with 8-Bromo-3'-guanylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of 8-Bromo-3'-guanylic acid (8-Br-cGMP). Find troubleshooting tips, frequently asked questions, and detailed protocols to avoid common pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as 8-Bromo-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent protein kinase (PKG). A key advantage of 8-Br-cGMP is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, leading to a more sustained activation of PKG.[1]

Q2: What are the recommended storage conditions and stability of 8-Br-cGMP?

For long-term storage, 8-Br-cGMP powder should be stored desiccated at -20°C and is stable for at least one year.[2][3] Stock solutions are less stable and should be prepared fresh. If necessary, aqueous stock solutions can be aliquoted and frozen at -20°C for up to one week, though fresh preparation is always recommended to avoid degradation.[4][5]

Q3: How do I dissolve 8-Br-cGMP?

8-Br-cGMP is soluble in water and phosphate-buffered saline (PBS). The solubility in water is up to 100 mM.[3] For cell culture experiments, it is typically dissolved in sterile PBS or the appropriate cell culture medium.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect or weaker than expected response Degraded 8-Br-cGMP: Stock solutions may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions of 8-Br-cGMP before each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Insufficient concentration: The concentration of 8-Br-cGMP may be too low to elicit a response in your specific cell type or experimental system.Perform a dose-response curve to determine the optimal concentration. Typical working concentrations in cell-based assays range from 1 µM to 1 mM.
Low cell permeability: While 8-Br-cGMP is cell-permeable, uptake can vary between cell types.Increase the incubation time to allow for sufficient cellular uptake.
Dominant PDE activity: In some cell types, high levels of phosphodiesterase (PDE) activity might still be able to hydrolyze 8-Br-cGMP, albeit at a slower rate than cGMP.Consider co-incubation with a broad-spectrum PDE inhibitor, such as IBMX, to potentiate the effect of 8-Br-cGMP. However, be aware of potential off-target effects of the PDE inhibitor.
Inconsistent or variable results between experiments Inconsistent stock solution preparation: Variations in weighing or dissolving the compound can lead to different final concentrations.Ensure accurate weighing and complete dissolution of the 8-Br-cGMP powder. Vortex thoroughly to ensure a homogenous solution.
Cell passage number and health: The responsiveness of cells to stimuli can change with increasing passage number or if the cells are not healthy.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Unexpected or off-target effects Concentration is too high: High concentrations of 8-Br-cGMP can lead to non-specific effects or even cellular toxicity. Some studies have shown that very high concentrations can inhibit cell proliferation, which may not be the intended outcome.[6]Perform a dose-response experiment to identify the lowest effective concentration that produces the desired specific effect. Include appropriate negative controls.
Activation of other pathways: While 8-Br-cGMP is a potent activator of PKG, at high concentrations it may interact with other cyclic nucleotide-binding proteins, such as protein kinase A (PKA), although with lower affinity.[7]Use a PKG-specific inhibitor (e.g., KT5823) to confirm that the observed effect is mediated by PKG.[8][9]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration
Water100 mM[3]
PBS (pH 7.2)10 mg/mL

Table 2: Common Working Concentrations for In Vitro Experiments

ApplicationCell TypeConcentration RangeReference
Inhibition of Ca2+ influxVascular Smooth Muscle Cells100 µM[10][11]
Suppression of tumor cell proliferationEpithelial Ovarian Cancer CellsDose-dependent[12]
Regulation of tight junction barrierSertoli Cells4 µM - 1 mM[6]
Improvement of energy state in hypoxiaRat Atria100 µM[13]

Experimental Protocols

Protocol 1: Preparation of 8-Br-cGMP Stock Solution

  • Weighing: Accurately weigh the desired amount of 8-Br-cGMP powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization (Optional): If necessary for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C for up to one week. For immediate use, the solution can be kept on ice.

Protocol 2: General Cell-Based Assay for PKG Activation

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Starvation (Optional): Depending on the experimental design, you may need to serum-starve the cells for a few hours to reduce basal signaling.

  • Preparation of Working Solutions: Prepare serial dilutions of 8-Br-cGMP in serum-free media or the appropriate assay buffer to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of 8-Br-cGMP. Include a vehicle control (medium without 8-Br-cGMP).

  • Incubation: Incubate the cells for the desired period (this can range from minutes to hours, depending on the downstream endpoint being measured).

  • Endpoint Analysis: After incubation, lyse the cells and proceed with your downstream analysis, such as a Western blot for phosphorylation of PKG substrates (e.g., VASP), a kinase activity assay, or a functional assay (e.g., measuring changes in cell morphology, proliferation, or ion channel activity).

Signaling Pathways and Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8-Br-cGMP_ext 8-Br-cGMP 8-Br-cGMP_int 8-Br-cGMP 8-Br-cGMP_ext->8-Br-cGMP_int Cell Membrane Permeation PKG PKG (Protein Kinase G) 8-Br-cGMP_int->PKG Activates PDEs Phosphodiesterases (PDEs) 8-Br-cGMP_int->PDEs Resistant to Hydrolysis Downstream Downstream Effectors (e.g., VASP, Ion Channels) PKG->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation, Inhibition of Proliferation) Downstream->Response

Caption: General signaling pathway of this compound.

experimental_workflow start Start prepare_stock Prepare fresh 8-Br-cGMP stock solution start->prepare_stock prepare_working Prepare working dilutions in appropriate medium prepare_stock->prepare_working seed_cells Seed and culture cells to desired confluency treat_cells Treat cells with 8-Br-cGMP and controls seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for determined time treat_cells->incubate analyze Perform downstream endpoint analysis incubate->analyze end End analyze->end

Caption: A typical experimental workflow for a cell-based assay.

troubleshooting_logic start Experiment Start no_effect No or weak effect observed? start->no_effect check_reagent Prepare fresh 8-Br-cGMP no_effect->check_reagent Yes dose_response Perform dose-response curve no_effect->dose_response No incubation_time Increase incubation time no_effect->incubation_time No inconsistent_results Inconsistent results? no_effect->inconsistent_results No end Problem Resolved check_reagent->end dose_response->end incubation_time->end check_protocol Standardize stock preparation and cell handling inconsistent_results->check_protocol Yes unexpected_effects Unexpected effects? inconsistent_results->unexpected_effects No check_protocol->end check_concentration Lower 8-Br-cGMP concentration unexpected_effects->check_concentration Yes use_inhibitor Use PKG-specific inhibitor as control unexpected_effects->use_inhibitor No check_concentration->end use_inhibitor->end

Caption: A logical flow for troubleshooting common experimental issues.

References

How to prevent degradation of 8-Bromo-3'-guanylic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 8-Bromo-3'-guanylic acid to prevent its degradation. Below you will find frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols to assess the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or colder.[1] When stored under these conditions, the compound is expected to be stable for years. It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: How should I store this compound in solution?

A2: For short-term storage, solutions of this compound can be stored at -20°C for up to a month, and for longer-term storage (up to 6 months), -80°C is recommended.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. The choice of solvent is also critical; a buffered solution at a neutral to slightly alkaline pH (pH 7.0-8.0), such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), is preferable to water. Laboratory-grade water can be slightly acidic, which may promote hydrolysis of the glycosidic bond over time.[3]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound and related purine nucleotides are hydrolysis and, to a lesser extent, photodegradation. Hydrolysis can occur at two primary sites: the N-glycosidic bond linking the guanine base to the ribose sugar and the phosphomonoester bond. Cleavage of the N-glycosidic bond is accelerated under acidic conditions (pH < 6), leading to the formation of 8-bromoguanine and ribose-3'-phosphate.[4][5] Under alkaline conditions, the imidazole ring of the purine base can be susceptible to cleavage.[4]

Q4: Is this compound sensitive to light?

Q5: Can I repeatedly freeze and thaw my this compound solution?

A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound. It is highly recommended to aliquot your stock solution into single-use volumes to maintain the integrity of the compound over its shelf life.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment Degradation of this compound due to improper storage.Verify the storage conditions (temperature, pH of the solution). Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, assess the integrity of the stock solution using the HPLC protocol provided below.
Unexpected peaks in analytical analysis (e.g., HPLC, Mass Spectrometry) Presence of degradation products such as 8-bromoguanine or free phosphate.This indicates significant degradation. Discard the current stock and prepare a fresh solution from the solid compound. Review storage and handling procedures to prevent future degradation.
Precipitate formation in the solution upon thawing The compound may have come out of solution at low temperatures, or the buffer components may have precipitated.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation or contamination. It is safer to discard the solution and prepare a fresh one.
Change in the color or appearance of the solid compound This could indicate moisture absorption or chemical degradation.Do not use the compound. Discard it and obtain a fresh supply. Ensure that the container is stored in a desiccated environment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Integrity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your this compound solution. The exact conditions may need to be optimized for your specific HPLC system.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 25% B

    • 25-30 min: Linear gradient to 100% B

    • 30-35 min: Hold at 100% B

    • 35-40 min: Return to 100% A

  • Procedure:

    • Dilute a sample of your this compound solution in Mobile Phase A.

    • Inject the diluted sample onto the HPLC system.

    • Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to this compound. The appearance of additional peaks, particularly at earlier retention times, may indicate the presence of more polar degradation products like 8-bromoguanine.

Visualizations

DegradationPathways This compound This compound 8-Bromoguanine + Ribose-3'-phosphate 8-Bromoguanine + Ribose-3'-phosphate This compound->8-Bromoguanine + Ribose-3'-phosphate Acidic Hydrolysis (pH < 6) (Cleavage of N-glycosidic bond) Ring-opened purine Ring-opened purine This compound->Ring-opened purine Alkaline Hydrolysis (Cleavage of imidazole ring) Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light Exposure ExperimentalWorkflow cluster_storage Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid Compound (-20°C, desiccated) StockSolution Stock Solution (-80°C, pH 7.0-8.0) Solid->StockSolution Dissolve in buffer PrepareWorkingSolution Prepare Working Solution (from stock aliquot) StockSolution->PrepareWorkingSolution Thaw single-use aliquot RunExperiment Perform Experiment PrepareWorkingSolution->RunExperiment UnexpectedResults Unexpected Results? RunExperiment->UnexpectedResults CheckPurity Assess Purity (HPLC) UnexpectedResults->CheckPurity Yes ReviewProtocol Review Experimental Protocol UnexpectedResults->ReviewProtocol No Degraded Degraded CheckPurity->Degraded Impurity peaks found Pure Pure CheckPurity->Pure Single peak Discard Discard and Prepare Fresh Degraded->Discard Pure->ReviewProtocol

References

Adjusting pH for optimal 8-Bromo-3'-guanylic acid activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-3'-guanylic acid (8-Br-cGMP).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound?

The optimal pH for this compound (8-Br-cGMP) activity is not determined by the compound itself, but rather by the target it activates, which is typically cGMP-dependent protein kinase (PKG). PKG, like most intracellular enzymes, functions optimally within a physiological pH range, generally considered to be pH 7.0 - 7.4 . Therefore, for most cellular and in vitro kinase assays, maintaining a buffer within this neutral pH range is crucial for observing the maximal effect of 8-Br-cGMP. Deviations from this range can negatively impact the structure and function of PKG, leading to reduced or abolished activity.

Q2: How should I prepare and store this compound solutions?

This compound is typically supplied as a sodium salt, which is soluble in water and aqueous buffers. For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquots of the stock solution can be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Many researchers dissolve 8-Br-cGMP in phosphate-buffered saline (PBS) at a pH of 7.2.[1]

Q3: My this compound solution is not producing the expected biological effect. What are some possible reasons?

Several factors could contribute to a lack of effect:

  • Suboptimal pH: Ensure your experimental buffer is within the optimal physiological range (pH 7.0 - 7.4) for your target protein kinase G.

  • Compound Degradation: 8-Br-cGMP solutions are not stable over long periods. Prepare fresh solutions for each experiment or use properly stored frozen aliquots.

  • Incorrect Concentration: The effective concentration of 8-Br-cGMP can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.

  • Cell Permeability: While 8-Br-cGMP is known to be cell-permeable, the efficiency of uptake can differ between cell lines.

  • Inactive Target Enzyme: The downstream target, PKG, may be inactive or expressed at low levels in your experimental system.

Q4: Is this compound resistant to phosphodiesterases (PDEs)?

Yes, this compound is designed to be more resistant to hydrolysis by phosphodiesterases (PDEs) compared to the endogenous cyclic guanosine monophosphate (cGMP).[1] This resistance allows it to have a more sustained effect in activating PKG in cellular systems where PDEs are active.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. The solubility limit may have been exceeded, or the compound may be degrading.Gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, it is best to prepare a fresh solution. Consider preparing a lower concentration stock solution.
Inconsistent results between experiments. 1. pH drift in buffers. 2. Degradation of 8-Br-cGMP stock solution. 3. Variation in cell passage number or confluency.1. Prepare fresh buffers for each experiment and verify the pH. 2. Use fresh or newly thawed aliquots of your 8-Br-cGMP stock for each experiment. 3. Standardize your cell culture conditions.
No activation of PKG is observed in an in vitro kinase assay. 1. The pH of the kinase assay buffer is outside the optimal range for PKG. 2. The concentration of 8-Br-cGMP is too low. 3. The PKG enzyme is inactive.1. Adjust the pH of the kinase buffer to 7.0 - 7.4. 2. Perform a concentration-response curve to determine the EC50 for your specific PKG isoform. 3. Include a positive control for PKG activity.
High background signal in cellular assays. The concentration of 8-Br-cGMP used may be too high, leading to off-target effects.Reduce the concentration of 8-Br-cGMP and perform a careful dose-response analysis to find the optimal concentration with the lowest background.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound Sodium Salt

Parameter Value Notes
Solubility in Water Up to 100 mM
Solubility in PBS (pH 7.2) ≥ 10 mg/mL[1]
Storage of Powder -20°CStable for ≥ 4 years[1]
Storage of Stock Solutions -20°C for up to 1 month, -80°C for up to 6 monthsIt is highly recommended to prepare solutions fresh.

Experimental Protocols & Visualizations

General Experimental Workflow for Assessing 8-Br-cGMP Activity

Below is a generalized workflow for investigating the effects of 8-Br-cGMP in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_cells 1. Cell Culture (Seed and grow cells to desired confluency) prep_solution 2. Prepare 8-Br-cGMP Solution (Dissolve in appropriate buffer, e.g., PBS pH 7.2) treatment 3. Cell Treatment (Incubate cells with varying concentrations of 8-Br-cGMP) prep_solution->treatment Add to cells analysis 4. Downstream Analysis (e.g., Western blot for pVASP, kinase assay, functional assay) treatment->analysis Lyse cells or perform assay results 5. Data Interpretation analysis->results Analyze data cGMP_pathway cluster_input Input Signal cluster_second_messenger Second Messenger cluster_effector Effector cluster_output Output NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Br_cGMP 8-Br-cGMP (Analog) Br_cGMP->PKG Activates (mimics cGMP) Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKG->Cellular_Response Phosphorylates substrates leading to

References

Overcoming solubility issues with 8-Bromo-3'-guanylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-Bromo-3'-guanylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered when working with this compound (commonly known as 8-Bromo-cGMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound (8-Bromo-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary biological function is to act as an activator of cGMP-dependent protein kinase (PKG).[1][2] By mimicking endogenous cGMP, it can be used to study the downstream effects of the cGMP/PKG signaling pathway. It is more resistant to hydrolysis by phosphodiesterases than cGMP, resulting in a more sustained activation of PKG.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is typically supplied as a sodium salt, which is soluble in water and aqueous buffers such as PBS (pH 7.2).[1] For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Once dissolved, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Q3: At what concentrations is this compound typically used in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a general concentration range used in cell culture experiments is between 1 µM and 100 µM.[1]

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may occasionally face challenges with dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Dissolution Protocol
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity water or PBS (pH 7.2) to achieve the desired stock concentration.

  • Mixing: Vortex the solution for 30-60 seconds to facilitate dissolution.

If the compound does not fully dissolve, proceed to the troubleshooting steps below.

Troubleshooting Workflow

G start Start: Undissolved Compound vortex Vortex thoroughly at room temperature start->vortex check1 Visually inspect for particulates vortex->check1 sonicate Sonicate in a water bath for 5-10 minutes check1->sonicate Particulates remain success Compound Dissolved: Proceed with experiment check1->success Fully dissolved check2 Visually inspect for particulates sonicate->check2 warm Warm solution gently to 37°C check2->warm Particulates remain check2->success Fully dissolved check3 Visually inspect for particulates warm->check3 ph_adjust Check and adjust pH of the solvent if necessary check3->ph_adjust Particulates remain check3->success Fully dissolved fail Issue Persists: Consider preparing a fresh solution or contacting technical support ph_adjust->fail

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Troubleshooting Steps
  • Initial Vortexing: Ensure the solution has been vortexed thoroughly at room temperature. For small volumes, flicking the tube can also be effective.

  • Sonication: If particulates remain after vortexing, sonication can be an effective method to break up clumps and enhance dissolution.[1]

    • Protocol: Place the tube in a water bath sonicator for 5-10 minutes. Check for dissolution and repeat if necessary. Avoid excessive sonication, which could potentially degrade the compound.

  • Gentle Warming: For stubborn solubility issues, gentle warming can increase the solubility.

    • Protocol: Warm the solution in a water bath at a temperature no higher than 37°C. Mix intermittently by vortexing. Allow the solution to cool to room temperature before use.

  • pH Adjustment: The solubility of this compound can be pH-dependent. Ensure your solvent is at the correct pH (e.g., pH 7.2 for PBS). If you are using water, the pH may need to be adjusted.

  • Prepare a Fresh Solution: If all else fails, it is possible that the compound or the solvent may be compromised. Prepare a fresh solution using a new aliquot of the compound and fresh, high-purity solvent.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
Water44.61 - 50100[1]
PBS (pH 7.2)10~22.4

Note: The molecular weight of the sodium salt of this compound is approximately 446.09 g/mol . The maximum concentration may vary slightly between batches due to differences in hydration state.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Materials:

    • This compound sodium salt (MW: ~446.09 g/mol )

    • Sterile, nuclease-free water or PBS (pH 7.2)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • (Optional) Water bath sonicator

  • Procedure:

    • Weigh out 4.46 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile water or PBS (pH 7.2) to the tube.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • If necessary, use the troubleshooting steps outlined above (sonication, gentle warming) to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell-Based Assay for PKG Activation

This protocol provides a general workflow for treating cultured cells with this compound to study its effects on a downstream signaling event (e.g., protein phosphorylation).

G cell_culture 1. Plate and Culture Cells prepare_solution 2. Prepare Working Solution of this compound cell_culture->prepare_solution cell_treatment 3. Treat Cells prepare_solution->cell_treatment incubation 4. Incubate for Desired Time cell_treatment->incubation cell_lysis 5. Lyse Cells incubation->cell_lysis downstream_analysis 6. Downstream Analysis (e.g., Western Blot, Kinase Assay) cell_lysis->downstream_analysis

Caption: General workflow for a cell-based assay using this compound.

  • Cell Plating: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in fresh, serum-free cell culture medium to the desired final working concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 2 hours, 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Downstream Analysis: Collect the cell lysates and proceed with your downstream analysis, such as Western blotting to detect the phosphorylation of a known PKG substrate or a kinase activity assay.

Signaling Pathway

This compound acts as a direct activator of Protein Kinase G (PKG), a key component of the nitric oxide (NO)/cGMP signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Activates Br_cGMP This compound (Exogenous Activator) Br_cGMP->PKG Directly Activates PKG_active Active PKG PKG->PKG_active Substrate Substrate Protein PKG_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: The cGMP/PKG signaling pathway and the role of this compound.

References

Refining experimental protocols for 8-Bromo-3'-guanylic acid studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 8-Bromo-3'-guanylic acid and its common analog, 8-Bromo-cGMP, in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, and its more commonly used analog 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Bromo-cGMP), are cell-permeable analogs of cyclic guanosine monophosphate (cGMP). Their primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1][2] By mimicking endogenous cGMP, these compounds can be used to study cGMP-mediated signaling pathways in various physiological processes. 8-Bromo-cGMP is more resistant to hydrolysis by phosphodiesterases than cGMP, resulting in a more sustained activation of PKG.[3]

Q2: What are the main applications of this compound in research?

A2: this compound and its analogs are widely used to investigate the roles of the cGMP signaling pathway. Key applications include studying smooth muscle relaxation, inhibition of platelet aggregation, regulation of ion channel activity, and modulation of gene expression.[4] It has been utilized in studies related to cardiovascular physiology, neuroscience, and cancer research.[2][5]

Q3: How should this compound be stored?

A3: this compound (as the sodium salt) should be stored desiccated at -20°C for long-term stability.[6][7] Under these conditions, the solid compound is stable for at least four years.[3] Stock solutions are less stable and should be prepared fresh or stored in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8][9]

Q4: What is the recommended solvent for preparing stock solutions?

A4: The sodium salt of 8-Bromo-cGMP is soluble in water up to 100 mM.[6][7] For cell culture experiments, sterile phosphate-buffered saline (PBS) at a pH of 7.2 can also be used.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect Degradation of the compound: Improper storage of the solid compound or stock solution.Ensure the compound is stored at -20°C, desiccated, and protected from light. Prepare fresh stock solutions or use properly stored aliquots.
Incorrect concentration: The concentration used may be too low to elicit a response or too high, leading to off-target effects.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Typical working concentrations range from 1 µM to 1 mM.
Cell health issues: Cells may be unhealthy, leading to a lack of response.Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination.
Precipitation in media Low solubility: The concentration of the compound may exceed its solubility in the experimental medium.Ensure the final concentration in the medium does not exceed the solubility limit. Gently warm the stock solution to ensure complete dissolution before adding it to the medium.
Off-target effects observed High concentration: Using excessively high concentrations can lead to non-specific effects.Reduce the concentration of this compound. Include appropriate controls, such as a vehicle control and a negative control (e.g., an inactive analog if available).
Activation of other kinases: At high concentrations, cGMP analogs can sometimes cross-activate other kinases like PKA.[10]Use the lowest effective concentration and consider using specific inhibitors for potentially cross-activated pathways to confirm the specificity of the observed effects.
Difficulty reproducing results Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results.Standardize all experimental parameters. Maintain detailed records of each experiment to identify potential sources of variability.
Batch-to-batch variability of the compound: The purity or activity of different batches of the compound may vary.If possible, use the same batch of the compound for a series of related experiments. If a new batch is used, it is advisable to re-run a dose-response curve.

Experimental Protocols

Protocol 1: Preparation of 8-Bromo-cGMP Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 8-Bromo-cGMP sodium salt.

Materials:

  • 8-Bromo-cGMP, sodium salt (M.Wt: 446.09 g/mol )[6][7]

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of 8-Bromo-cGMP to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg.

  • Add the appropriate volume of sterile water or PBS to the compound.

  • Vortex briefly to dissolve the compound completely. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: In Vitro Treatment of Vascular Smooth Muscle Cells

This protocol provides a general procedure for treating cultured vascular smooth muscle cells (VSMCs) with 8-Bromo-cGMP to study its effects on cell signaling.

Materials:

  • Cultured VSMCs in appropriate growth medium

  • 10 mM stock solution of 8-Bromo-cGMP

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., Western blotting, kinase assays)

Procedure:

  • Plate VSMCs at the desired density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to synchronize the cells.

  • On the day of the experiment, dilute the 10 mM 8-Bromo-cGMP stock solution to the desired final concentration in serum-free medium. A typical concentration range for initial experiments is 10 µM to 100 µM.

  • Remove the serum-free medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of 8-Bromo-cGMP to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the cells for the desired time period. Incubation times can range from minutes to several hours depending on the downstream endpoint being measured.

  • After the incubation period, wash the cells with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer.

  • Collect the cell lysates and proceed with downstream analysis, such as Western blotting for phosphorylated VASP (a marker of PKG activity) or other target proteins.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Bromo_3_guanylic_acid This compound PKG Protein Kinase G (PKG) (Inactive) 8_Bromo_3_guanylic_acid->PKG Activates PKG_active Protein Kinase G (PKG) (Active) PKG->PKG_active Conformational Change Downstream_Targets Downstream Targets (e.g., VASP, Ion Channels) PKG_active->Downstream_Targets Phosphorylates Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) Downstream_Targets->Physiological_Response Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound Prep_Stock->Treat_Cells Culture_Cells Culture and Synchronize Cells Culture_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Downstream_Assay Perform Downstream Assay (e.g., Western Blot, Kinase Assay) Lyse_Cells->Downstream_Assay Data_Analysis Data Analysis Downstream_Assay->Data_Analysis

Caption: General experimental workflow for cell-based assays.

References

Minimizing off-target effects of 8-Bromo-3'-guanylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 8-Bromo-3'-guanylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of this compound?

A1: this compound is a synthetic cyclic nucleotide analog. While specific data for the 3'-monophosphate form is limited in publicly available literature, the related compound 8-Bromo-cGMP is known to be an activator of cGMP-dependent protein kinases (PKGs).[1] It is often used in research to mimic the effects of the second messenger cyclic guanosine monophosphate (cGMP).

Q2: What are the potential off-target effects of this compound and other nucleoside analogs?

A2: As a nucleoside analog, this compound may have off-target effects common to this class of molecules. These can include:

  • Inhibition of Cellular Polymerases: Nucleoside analogs can inhibit not only their primary viral or target polymerases but also cellular DNA and RNA polymerases. Mitochondrial DNA polymerase (pol-gamma) is particularly sensitive to inhibition by some nucleoside analogs, which can lead to mitochondrial toxicity.[2][3]

  • Interaction with other Nucleotide-Binding Proteins: Due to its structural similarity to endogenous nucleotides, it may interact with other ATP or GTP-binding proteins, such as kinases, GTPases, and phosphodiesterases.

  • Perturbation of Nucleotide Metabolism: The compound could interfere with the synthesis and degradation of endogenous nucleotides, potentially affecting cellular energy homeostasis and signaling.[4]

Q3: How can I assess the selectivity of this compound in my experimental system?

A3: To assess selectivity, it is recommended to perform a combination of in vitro and cell-based assays. This can include:

  • Biochemical Assays: Test the compound against a panel of related enzymes, such as different phosphodiesterases, kinases, and other nucleotide-binding proteins.[5]

  • Cell-Based Assays: Utilize cell lines that lack the primary target (e.g., using CRISPR/Cas9-mediated knockout) to identify target-independent effects.

  • Broad Off-Target Screening: Employ commercial services that offer screening against a large panel of receptors, enzymes, and ion channels.[6]

Q4: Are there known off-targets for the 8-bromo modification on guanine nucleotides?

A4: The 8-bromo modification locks the guanine base in a syn conformation. This can alter its binding properties to different proteins. While this modification can enhance affinity for some targets, it may also lead to binding to unintended proteins that recognize this specific conformation.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Unexpected cell toxicity or reduced cell viability at effective concentrations. Off-target effects on essential cellular processes, such as mitochondrial function due to inhibition of mitochondrial DNA polymerase.[3][7]1. Perform a dose-response curve to determine the concentration range where toxicity is observed. 2. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or by measuring cellular ATP levels. 3. Consider using a structurally different compound with a similar on-target activity as a control to see if the toxicity is specific to this compound.
Inconsistent or variable results between experiments. 1. Degradation of the compound. 2. Cellular context-dependent off-target effects. 3. Variability in cell health or passage number.1. Ensure proper storage of the compound (aliquot and store at -20°C or -80°C). Prepare fresh dilutions for each experiment. 2. Characterize the expression levels of the intended target and potential off-targets in your specific cell line. 3. Maintain consistent cell culture conditions, including passage number and confluency.
Observed phenotype does not match the expected outcome based on the known on-target activity. The observed phenotype may be due to an off-target effect that is dominant in your experimental system.1. Use a rescue experiment: if possible, overexpress the intended target to see if the phenotype can be reversed. 2. Employ a negative control compound that is structurally similar but inactive against the primary target. 3. Use an alternative method to modulate the target, such as siRNA or shRNA, to confirm that the phenotype is target-specific.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, this table provides data for the related and more extensively studied compound, 8-Bromo-cGMP, for comparative purposes. Researchers should experimentally determine the relevant values for this compound in their system of interest.

CompoundTargetAssay TypeValueReference
8-Bromo-cGMPcGMP-dependent protein kinase (PKG)ActivationEC50 ~0.1 µM[1]
8-Bromo-cGMPPhosphodiesterase 5 (PDE5)InhibitionIC50 > 100 µMGeneral Knowledge

Experimental Protocols

Protocol 1: In Vitro cGAS Inhibition Assay (Pyrophosphate Detection)

This protocol is adapted from a method used to discover cGAS inhibitors and measures the pyrophosphate (PPi) generated during the cGAS-catalyzed reaction.[8]

Materials:

  • Recombinant human cGAS protein

  • ATP and GTP substrates

  • dsDNA activator (e.g., Herring Testes DNA)

  • Inorganic pyrophosphatase (PPiase)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • Positive control inhibitor (e.g., RU.521)

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.

  • Add varying concentrations of this compound or control compounds to the reaction mixture in a 96-well plate.

  • Initiate the reaction by adding recombinant cGAS protein.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the cGAS reaction and initiate the PPiase reaction by adding inorganic pyrophosphatase.

  • Incubate to allow for the conversion of PPi to inorganic phosphate (Pi).

  • Add the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cellular STING Activation Assay (IFN-β Reporter)

This protocol assesses the ability of this compound to inhibit STING activation in a cellular context.

Materials:

  • HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter.

  • Transfection reagent.

  • dsDNA (e.g., ISD - Interferon Stimulatory DNA).

  • This compound.

  • Positive control STING inhibitor.

  • Luciferase assay reagent.

Procedure:

  • Seed the HEK293T-STING-IFN-β-Luc cells in a 96-well plate.

  • The following day, treat the cells with varying concentrations of this compound or control compounds for 1-2 hours.

  • Transfect the cells with ISD to activate the cGAS-STING pathway.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percent inhibition of STING-mediated IFN-β promoter activation and determine the IC50 value.

Protocol 3: Off-Target Kinase Profiling Assay

This protocol provides a general workflow for screening against a panel of kinases to identify potential off-target interactions.[9]

Materials:

  • A panel of recombinant protein kinases.

  • Respective kinase substrates.

  • ATP.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • This compound.

Procedure:

  • In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add this compound at a fixed concentration (e.g., 10 µM).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

  • Calculate the percent inhibition for each kinase in the panel.

  • For any significant "hits" (e.g., >50% inhibition), perform a full dose-response curve to determine the IC50 value.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->cGAS Inhibits pSTING p-STING STING->pSTING Phosphorylation TBK1 TBK1 TBK1->pSTING IRF3 IRF3 pSTING->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (e.g., IFN-β) pIRF3->IFNs Induces Transcription

Caption: The cGAS-STING signaling pathway and the potential point of inhibition by this compound.

Experimental_Workflow start Start: Compound of Interest (this compound) on_target On-Target Activity Assay (e.g., cGAS inhibition) start->on_target off_target_panel Broad Off-Target Screening (e.g., Kinase Panel) start->off_target_panel cell_based Cell-Based On-Target Assay (e.g., STING reporter) on_target->cell_based toxicity Cellular Toxicity Assays off_target_panel->toxicity data_analysis Data Analysis: Determine IC50/EC50 and Selectivity Index cell_based->data_analysis toxicity->data_analysis conclusion Conclusion: Assess Therapeutic Potential and Off-Target Risks data_analysis->conclusion

Caption: A logical workflow for characterizing the on-target and off-target effects of an inhibitor.

References

Technical Support Center: 8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving 8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP), a cell-permeable cGMP analog.

Frequently Asked Questions (FAQs)

Q1: What is 8-Br-cGMP and what is its primary mechanism of action?

8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP) is a brominated derivative of cyclic guanosine monophosphate (cGMP).[1] It is a cell-permeable analog of cGMP, meaning it can readily cross cell membranes.[2][3][4] Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1][2][3][4] 8-Br-cGMP is more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP, leading to a more sustained activation of PKG.[2]

Q2: What are the common applications of 8-Br-cGMP in research?

8-Br-cGMP is widely used in laboratory settings to study cGMP-mediated signaling pathways.[5] Common applications include:

  • Vasodilation studies: Investigating the relaxation of vascular smooth muscle.[6][7][8]

  • Neuroscience research: Studying neuronal signaling and plasticity.

  • Cancer research: Examining its effects on tumor cell proliferation, migration, and apoptosis.[9][10]

  • Cardiovascular research: Investigating its role in cardiac myocyte function.[11]

  • Immunology: Studying its influence on immune cell differentiation and function.[12]

Q3: How should 8-Br-cGMP be stored and handled?

Proper storage and handling are crucial for maintaining the stability and activity of 8-Br-cGMP.

  • Storage: Store the solid compound desiccated at -20°C.[4] Under these conditions, it is stable for at least four years.[2]

  • Stock Solutions: Prepare stock solutions fresh before use.[13][14] If necessary, aqueous stock solutions can be stored at -20°C but are generally considered unstable and should be used promptly.[14] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[13]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[13]

Troubleshooting Guide

Issue 1: Inconsistent or No Cellular Response to 8-Br-cGMP Treatment

Potential Cause Troubleshooting Step
Degradation of 8-Br-cGMP Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the solid compound has been stored correctly at -20°C and desiccated.
Incorrect Concentration Optimize the concentration of 8-Br-cGMP for your specific cell type and experimental conditions. A typical starting range is 1 µM to 1 mM.[2] Perform a dose-response curve to determine the optimal concentration.
Insufficient Incubation Time The time required for a response can vary. Optimize the incubation time. Some effects can be observed within minutes, while others may require several hours.[3]
Low Cell Permeability While 8-Br-cGMP is cell-permeable, efficiency can vary between cell types. If permeability is a concern, consider using alternative delivery methods or ensure the vehicle (e.g., PBS) is appropriate.
Cell Line/Type Unresponsive The downstream signaling components (e.g., PKG) may not be expressed or functional in your cell line. Verify the expression of key proteins in the cGMP signaling pathway in your model system.
Presence of Antagonists Ensure that other components of your experimental system are not antagonizing the effects of 8-Br-cGMP. For example, some compounds can inhibit PKG activity.

Issue 2: Solubility Problems with 8-Br-cGMP

Solvent Reported Solubility Troubleshooting Tips
Water Soluble to 100 mM.If you experience difficulty dissolving the compound, gentle warming in a 37°C water bath with periodic mixing may help.[13] Ensure the pH of the water is near neutral.
PBS (pH 7.2) 10 mg/mL.[2]Prepare the solution fresh. If not fully dissolved, slight warming and vortexing can be applied.

Issue 3: Off-Target Effects or Toxicity

Potential Cause Troubleshooting Step
High Concentrations High concentrations of 8-Br-cGMP may lead to off-target effects or cellular toxicity. Use the lowest effective concentration determined from a dose-response experiment.
Contaminants Ensure the purity of your 8-Br-cGMP. Purchase from a reputable supplier and check the certificate of analysis.
Metabolic Side Effects Although more resistant to PDEs than cGMP, 8-Br-cGMP can be slowly metabolized. For long incubation periods, consider using a phosphorothioate-modified analog like Sp-8-Br-cAMPS for greater stability.[15]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 8-Br-cGMP Sodium Salt

PropertyValueReference
Molecular Formula C₁₀H₁₀BrN₅NaO₇P[4]
Molecular Weight 446.09 g/mol [4]
Purity (HPLC) ≥98%[2][4]
Appearance Crystalline solid[2]
Storage Temperature -20°C[2][4]
Stability (solid) ≥ 4 years[2]

Table 2: Solubility of 8-Br-cGMP Sodium Salt

SolventConcentrationReference
Water100 mM
PBS (pH 7.2)10 mg/mL[2]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with 8-Br-cGMP

This protocol provides a general guideline for treating cultured cells with 8-Br-cGMP.

Materials:

  • 8-Br-cGMP sodium salt

  • Sterile PBS or appropriate solvent

  • Cultured cells in appropriate growth medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Prepare Stock Solution:

    • On the day of the experiment, prepare a stock solution of 8-Br-cGMP in sterile PBS or another appropriate solvent. For example, to prepare a 10 mM stock solution, dissolve 4.46 mg of 8-Br-cGMP in 1 mL of sterile PBS.

    • Ensure the compound is completely dissolved. Gentle warming (37°C) and vortexing may be used if necessary.[13]

    • Sterile-filter the stock solution using a 0.22 µm filter if necessary for your application.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere and grow overnight.

    • The following day, remove the growth medium and replace it with fresh medium containing the desired final concentration of 8-Br-cGMP. For example, to achieve a final concentration of 100 µM, add 10 µL of a 10 mM stock solution to 1 mL of culture medium.

    • Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).

    • Incubate the cells for the desired period (e.g., minutes to hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis:

    • After the incubation period, harvest the cells for downstream analysis, such as Western blotting for phosphorylated proteins, cell proliferation assays, or migration assays.

Protocol 2: Vasodilation Assay in Isolated Aortic Rings

This protocol describes a method to assess the vasodilatory effects of 8-Br-cGMP on isolated aortic rings.

Materials:

  • 8-Br-cGMP sodium salt

  • Krebs-Henseleit buffer

  • Phenylephrine or other vasoconstrictor

  • Isolated aortic rings from a model organism (e.g., rat)

  • Organ bath system with force transducer

  • Carbogen gas (95% O₂, 5% CO₂)

Methodology:

  • Preparation of Aortic Rings:

    • Isolate the thoracic aorta from the animal model and place it in cold Krebs-Henseleit buffer.

    • Carefully remove adipose and connective tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable contraction plateau.

    • Once a stable contraction is achieved, add 8-Br-cGMP cumulatively to the organ bath to generate a dose-response curve.

    • Record the changes in isometric tension using a force transducer.

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Visualizations

Signaling_Pathway_of_8_Br_cGMP 8-Br-cGMP 8-Br-cGMP PKG PKG (Protein Kinase G) 8-Br-cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Phosphorylates Calcium Decreased Intracellular Ca2+ Levels PKG->Calcium Gene_Expression Altered Gene Expression PKG->Gene_Expression Relaxation Smooth Muscle Relaxation VASP->Relaxation Calcium->Relaxation

Caption: General signaling pathway of 8-Br-cGMP.

Experimental_Workflow_Vasodilation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Aortic Rings Organ_Bath Mount in Organ Bath Aorta_Isolation->Organ_Bath Equilibration Equilibrate Organ_Bath->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Treatment Add 8-Br-cGMP (Cumulative Doses) Contraction->Treatment Measurement Measure Tension Change Treatment->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: Experimental workflow for a vasodilation assay.

Troubleshooting_Logic Start Inconsistent/No Cellular Response Check_Reagent Check 8-Br-cGMP (Freshness, Storage) Start->Check_Reagent Check_Concentration Optimize Concentration (Dose-Response) Check_Reagent->Check_Concentration If Reagent is OK Check_Time Optimize Incubation Time Check_Concentration->Check_Time If Concentration is OK Check_Cells Verify Cell Responsiveness (PKG Expression) Check_Time->Check_Cells If Time is OK Result_OK Problem Solved Check_Cells->Result_OK If Cells are Responsive

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Guide to 8-Bromo-3'-guanylic acid and Other cGMP Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cyclic guanosine monophosphate (cGMP) analogs is critical for designing effective experiments and developing targeted therapeutics. This guide provides a detailed comparison of 8-Bromo-3'-guanylic acid and other key cGMP analogs, supported by experimental data and detailed protocols.

Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] Its signaling pathway is primarily mediated through the activation of cGMP-dependent protein kinase (PKG).[1][2] Analogs of cGMP are invaluable tools for dissecting this pathway and hold therapeutic promise. This guide focuses on comparing the effects of this compound with other commonly used cGMP analogs.

The cGMP Signaling Pathway: A Visual Overview

The canonical cGMP signaling pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases. Activated PKG then phosphorylates downstream targets, leading to a cellular response.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal e.g., Nitric Oxide, Natriuretic Peptides Receptor Guanylate Cyclase Receptor Signal->Receptor Binds sGC Soluble Guanylate Cyclase (sGC) Signal->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase PKG Inactive PKG cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Active_PKG Active PKG Substrate Substrate Proteins Active_PKG->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Response Cellular Response Phospho_Substrate->Response 5GMP 5'-GMP PDE->5GMP

Figure 1: The canonical cGMP signaling pathway.

Comparative Analysis of cGMP Analogs

AnalogTargetActionActivation Constant (Ka) / Inhibitory Constant (Ki)Key Characteristics
8-Bromo-5'-guanylic acid (8-Br-cGMP) PKGActivatorKa: ~0.1-0.4 µMCell-permeable, more potent than cGMP.
8-pCPT-cGMP PKGActivatorKa: ~0.1 µMCell-permeable, potent PKG activator.
PET-cGMP PKGActivatorKa: ~0.05 µMPotent and selective activator of PKG Iβ.
Rp-8-Br-PET-cGMPS PKGInhibitorKi: ~0.3 µMCompetitive inhibitor of PKG.
This compound PKG (presumed)Activator (presumed)Data not availableLimited data available.

Experimental Protocols

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol describes a common method for determining the activation constant (Ka) of cGMP analogs for PKG using a fluorescent peptide substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant PKG - Fluorescent Peptide Substrate - ATP - cGMP Analog Stock Solutions - Assay Buffer Plate Pipette PKG, Substrate, and Buffer into Microplate Reagents->Plate Add_Analog Add Serial Dilutions of cGMP Analog Plate->Add_Analog Incubate1 Incubate at 30°C Add_Analog->Incubate1 Initiate Initiate Reaction with ATP Incubate1->Initiate Incubate2 Incubate and Monitor Fluorescence Initiate->Incubate2 Plot Plot Fluorescence vs. Analog Concentration Incubate2->Plot Calculate Calculate Ka from Dose-Response Curve Plot->Calculate

Figure 2: Workflow for an in vitro PKG kinase assay.

Materials:

  • Recombinant human PKG (isoform of interest)

  • Fluorescently labeled peptide substrate for PKG (e.g., a derivative of VASP or a custom peptide with a PKG consensus sequence)

  • Adenosine triphosphate (ATP)

  • cGMP analog stock solutions (in appropriate solvent, e.g., DMSO or water)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.1% Brij-35)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the cGMP analogs in assay buffer.

  • In the microplate, add the recombinant PKG and the fluorescent peptide substrate to each well.

  • Add the serially diluted cGMP analogs to the wells. Include a control with no analog.

  • Incubate the plate at 30°C for 10-15 minutes to allow for binding.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Monitor the increase in fluorescence over time. The rate of the reaction is proportional to the PKG activity.

  • Plot the initial reaction rates against the concentration of the cGMP analog.

  • Fit the data to a dose-response curve to determine the Ka value (the concentration of the analog that produces half-maximal activation).

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of non-radiolabeled cGMP analogs to PKG by measuring their ability to displace a radiolabeled cGMP analog.

Materials:

  • Purified PKG

  • Radiolabeled cGMP analog (e.g., [³H]cGMP)

  • Non-radiolabeled cGMP analogs (including this compound)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the non-radiolabeled cGMP analogs in binding buffer.

  • In microcentrifuge tubes, add the purified PKG, a fixed concentration of the radiolabeled cGMP analog, and the serially diluted non-radiolabeled cGMP analogs.

  • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled cGMP).

  • Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

  • Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the non-radiolabeled competitor.

  • Fit the data to a competition binding curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The selection of a cGMP analog for research or therapeutic development requires careful consideration of its specific properties, including its potency, selectivity for PKG isoforms, and cell permeability. While 8-Bromo-5'-guanylic acid is a widely used and effective PKG activator, the properties of this compound remain less characterized. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the effects of these and other cGMP analogs, ultimately leading to a more informed selection for their specific applications. Further research is warranted to fully elucidate the pharmacological profile of 3'-substituted cGMP analogs.

References

Validation of 8-Bromo-3'-guanylic acid as a Selective PKG Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Bromo-3'-guanylic acid (8-Br-cGMP), a widely used cell-permeable cGMP analog, as a selective activator of cGMP-dependent protein kinase (PKG). Its performance is compared with other common PKG activators, supported by experimental data to aid researchers in selecting the appropriate tools for their studies of the NO/cGMP signaling pathway.

Comparative Analysis of PKG Activators

8-Br-cGMP is a valuable tool for activating PKG in cellular studies.[1][2][3] However, its selectivity and potency should be carefully considered in the context of the specific PKG isotype being studied and potential off-target effects on cAMP-dependent protein kinase (PKA). While it is more potent than the endogenous activator cGMP in activating PKG1α, other synthetic analogs like PET-cGMP and 8-pCPT-cGMP offer greater isotype selectivity for PKG I and PKG II, respectively.[4][5]

It is important to note that at higher concentrations, many cGMP analogs, including 8-Br-cGMP, can activate PKA.[4][6] This potential for cross-talk between the cGMP and cAMP signaling pathways should be considered when interpreting experimental results.[6][7]

Table 1: Quantitative Comparison of PKG Activators

CompoundTarget PKG Isotype(s)Activation Constant (Ka) / EC50Selectivity Notes
This compound (8-Br-cGMP) PKG I & PKG IIKa for PKG Iβ: Similar to cGMPKa for PKG II: ~60 nMEC50 for PKG Iβ: Little effect compared to cGMPEC50 for PKG II: ~20 nMModerately selective for PKG II.[4] Can activate PKA at higher concentrations.[4][6]
cGMP (endogenous activator)PKG I & PKG IIKa for PKG Iβ: ~370 nMKa for PKG II: ~257 nMEC50 for PKG Iβ: ~163 nMEC50 for PKG II: ~96 nMNatural endogenous activator.
PET-cGMPPrimarily PKG IKa for PKG Iβ: ~18 nMEC50 for PKG Iβ: ~3.8 nMHighly selective for PKG Iβ (~40-fold more than cGMP).[4]
8-pCPT-cGMPPrimarily PKG IIKa for PKG II: ~22 nMEC50 for PKG II: ~5 nMMost selective analog for PKG II (~19-fold more than cGMP).[4]

Experimental Protocols

To validate the efficacy and selectivity of 8-Br-cGMP as a PKG activator, a combination of in vitro kinase assays is recommended. These assays typically measure the phosphorylation of a specific substrate by the kinase in the presence of the activator.

Protocol 1: In Vitro PKG Activity Assay (Mobility-Shift Assay)

This non-radioactive method measures the phosphorylation of a substrate peptide by PKG, leading to a change in its electrophoretic mobility.

Materials:

  • Recombinant human PKG I or PKG II

  • 8-Br-cGMP and other cGMP analogs

  • Fluorescently labeled substrate peptide (e.g., a VASP-derived peptide)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Stop solution (e.g., EDTA)

  • Agarose gel electrophoresis system

  • Fluorescence imager

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant PKG, and the fluorescently labeled substrate peptide.

  • Add varying concentrations of 8-Br-cGMP or other activators to the reaction mixture. A control with no activator should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Resolve the phosphorylated and non-phosphorylated peptides by agarose gel electrophoresis.

  • Visualize and quantify the bands using a fluorescence imager. The ratio of the phosphorylated to the total substrate represents the kinase activity.

Protocol 2: PKA Activity Assay for Selectivity Testing (ELISA-based)

To assess the selectivity of 8-Br-cGMP, its ability to activate PKA should be tested in parallel. Commercial ELISA-based kits are readily available for this purpose.

Principle: This assay uses a microplate pre-coated with a specific PKA substrate. The PKA in the sample phosphorylates the substrate, and a phospho-specific antibody conjugated to an enzyme (like HRP) is used for detection. The signal is proportional to the PKA activity.

General Procedure (refer to specific kit manual for details):

  • Prepare samples containing purified PKA catalytic subunit.

  • Add varying concentrations of 8-Br-cGMP to the wells of the substrate-coated microplate. Include a known PKA activator (e.g., cAMP) as a positive control and a no-activator control.

  • Add the PKA sample and ATP to initiate the reaction.

  • Incubate as recommended by the manufacturer.

  • Wash the plate to remove non-bound reagents.

  • Add the phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the PKA activity based on the absorbance values and compare the activation by 8-Br-cGMP to that of cAMP.

Visualizations

Signaling Pathway and Experimental Workflow

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Activates Active_PKG Active PKG Phospho_Substrates Phosphorylated Substrates Active_PKG->Phospho_Substrates Phosphorylates Substrates Substrate Proteins Substrates->Active_PKG Cellular_Response Cellular Response (e.g., smooth muscle relaxation) Phospho_Substrates->Cellular_Response 8_Br_cGMP 8-Br-cGMP (Activator) 8_Br_cGMP->PKG Mimics cGMP Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (PKG or PKA) - Substrate - Buffer - ATP Mix Combine Kinase, Substrate, and Activator Reagents->Mix Activators Prepare Activator Dilutions: - 8-Br-cGMP - Other Analogs - Controls Activators->Mix Incubate Initiate with ATP and Incubate Mix->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Products (e.g., Electrophoresis) Stop->Separate Quantify Quantify Phosphorylation Separate->Quantify Analyze Analyze Data: - Determine EC50 - Compare Selectivity Quantify->Analyze

References

A Researcher's Guide: 8-Bromoguanosine 3',5'-cyclic Monophosphate vs. Guanosine 3',5'-cyclic Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Key Second Messengers in Cellular Signaling Research

For researchers in drug development and cellular biology, the choice of molecular tools is paramount to the success of their investigations. This guide provides a comprehensive comparison of 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) and its parent molecule, Guanosine 3',5'-cyclic monophosphate (cGMP). While both are pivotal in the cGMP signaling pathway, their distinct physicochemical properties lead to different applications and experimental outcomes. This document will delve into their biochemical performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate molecule for their studies.

Executive Summary

8-Br-cGMP is a synthetic, brominated analog of cGMP. The addition of a bromine atom at the 8th position of the guanine ring confers several advantageous properties for research applications, most notably increased resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced cell membrane permeability. These characteristics make 8-Br-cGMP a more stable and potent tool for studying cGMP-mediated signaling pathways in intact cells compared to the transient and less permeable native cGMP.

Performance Comparison: 8-Br-cGMP vs. cGMP

The primary differences in the utility of 8-Br-cGMP and cGMP in a research setting stem from their relative stability and ability to cross the cell membrane.

Feature8-Bromo-3',5'-guanylic acid (8-Br-cGMP)3',5'-guanylic acid (cGMP)Key Takeaway
Resistance to Phosphodiesterase (PDE) Hydrolysis Significantly more resistant to hydrolysis. The maximal rate of hydrolysis by rod phosphodiesterase is approximately 7.3 s⁻¹[1].Rapidly hydrolyzed by PDEs. The maximal rate of hydrolysis by rod phosphodiesterase is approximately 4000 s⁻¹[1].8-Br-cGMP provides a more sustained elevation of intracellular cGMP levels, making it ideal for studying longer-term cellular responses.
Cell Membrane Permeability Readily permeates cell membranes due to increased lipophilicity from the bromine substitution[2][3].Poorly cell-permeable due to its hydrophilic nature.8-Br-cGMP can be directly applied to cell cultures to study intracellular cGMP signaling without the need for transfection or cell lysis.
Activation of Protein Kinase G (PKG) Potent activator of PKG.The endogenous activator of PKG.Both molecules effectively activate PKG, the primary effector of cGMP signaling.
Activation of cGMP-gated Channels Highly potent agonist. Half-maximal activation (EC50) of retinal rod cGMP-gated channels is approximately 1.6 µM[1].Endogenous agonist. Half-maximal activation (EC50) of retinal rod cGMP-gated channels is approximately 17 µM[1].8-Br-cGMP is a more potent activator of cGMP-gated ion channels.

Signaling Pathways and Experimental Workflows

To visually represent the roles of these molecules and the methods used to study them, the following diagrams are provided.

cGMP Signaling Pathway

This diagram illustrates the canonical cGMP signaling pathway, highlighting the points of action for both cGMP and 8-Br-cGMP.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal e.g., Nitric Oxide (NO), Natriuretic Peptides Receptor Soluble Guanylate Cyclase (sGC) or Particulate Guanylate Cyclase (pGC) Signal->Receptor activates cGMP cGMP Receptor->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE Phosphodiesterase (PDE) cGMP->PDE hydrolyzed by CNG_Channels Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG_Channels activates 8-Br-cGMP 8-Br-cGMP (exogenous) 8-Br-cGMP->PKG activates 8-Br-cGMP->PDE hydrolyzed slowly by 8-Br-cGMP->CNG_Channels activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, reduced inflammation) PKG->Cellular_Response phosphorylates targets leading to 5'-GMP 5'-GMP (inactive) PDE->5'-GMP Ion_Flux Ion Flux CNG_Channels->Ion_Flux leads to Ion_Flux->Cellular_Response

cGMP Signaling Pathway Overview
Experimental Workflow: Phosphodiesterase (PDE) Activity Assay

This workflow outlines the steps to compare the hydrolysis of cGMP and 8-Br-cGMP by PDEs.

PDE_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Reaction cluster_termination 3. Termination cluster_detection 4. Detection cluster_analysis 5. Analysis Reagents Prepare PDE enzyme solution, cGMP and 8-Br-cGMP substrates, and reaction buffer. Incubate Incubate PDE enzyme with either cGMP or 8-Br-cGMP at 37°C for a set time. Reagents->Incubate Stop Stop the reaction by adding a termination solution (e.g., containing IBMX). Incubate->Stop Detect Measure the amount of remaining cGMP/8-Br-cGMP or the product (5'-GMP) using a suitable method (e.g., luminescence-based assay). Stop->Detect Analyze Calculate the rate of hydrolysis for each substrate and compare their stability. Detect->Analyze

PDE Activity Assay Workflow
Experimental Workflow: In Vitro Protein Kinase G (PKG) Activity Assay

This workflow details the procedure for assessing the activation of PKG by cGMP and 8-Br-cGMP.

PKG_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Analysis Reagents Prepare purified PKG enzyme, PKG substrate (e.g., a specific peptide), [γ-³²P]ATP, and activators (cGMP or 8-Br-cGMP). Incubate Incubate PKG with its substrate, [γ-³²P]ATP, and either cGMP or 8-Br-cGMP at 30°C. Reagents->Incubate Separate Stop the reaction and separate the radiolabeled phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper or SDS-PAGE). Incubate->Separate Quantify Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or autoradiography. Separate->Quantify Analyze Determine the kinase activity for each activator and compare their potency (e.g., by calculating EC50 values). Quantify->Analyze

PKG Activity Assay Workflow

Detailed Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kits (e.g., PDE-Glo™ Phosphodiesterase Assay) and provides a method to measure PDE activity.

Materials:

  • Purified PDE enzyme

  • cGMP and 8-Br-cGMP substrates

  • PDE-Glo™ Reaction Buffer

  • PDE-Glo™ Termination Buffer (containing a PDE inhibitor like IBMX)

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Prepare PDE Reaction: In a 96-well plate, add 12.5 µL of PDE-Glo™ Reaction Buffer, 6.25 µL of the PDE enzyme dilution, and 6.25 µL of either the cGMP or 8-Br-cGMP substrate solution (final concentration typically 1-10 µM).

  • Incubate: Incubate the plate at room temperature for 30-60 minutes.

  • Terminate PDE Reaction: Add 12.5 µL of PDE-Glo™ Termination Buffer to each well to stop the PDE reaction.

  • Initiate Detection Reaction: Add 12.5 µL of PDE-Glo™ Detection Solution to each well. This solution contains components that will lead to ATP consumption in proportion to the amount of remaining cyclic nucleotide.

  • Incubate: Incubate at room temperature for 20 minutes.

  • Measure Remaining ATP: Add 50 µL of Kinase-Glo® Reagent to each well.

  • Incubate: Incubate at room temperature for 10 minutes in the dark.

  • Read Luminescence: Measure the luminescence using a plate reader. The light output is inversely proportional to the PDE activity.

In Vitro Protein Kinase G (PKG) Activity Assay (Radiometric)

This protocol describes a method for measuring the activity of PKG using a radioactive isotope.

Materials:

  • Purified PKG enzyme

  • PKG peptide substrate (e.g., a synthetic peptide with a PKG consensus sequence)

  • cGMP and 8-Br-cGMP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP (10 µCi/µL)

  • 100 µM ATP solution

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, PKG peptide substrate (final concentration ~20 µM), and the desired concentration of either cGMP or 8-Br-cGMP.

  • Initiate Reaction: To 20 µL of the reaction mix, add 5 µL of purified PKG enzyme. Pre-incubate for 5 minutes at 30°C.

  • Start Phosphorylation: Start the reaction by adding 5 µL of a solution containing 100 µM ATP and [γ-³²P]ATP.

  • Incubate: Incubate the reaction at 30°C for 10-20 minutes.

  • Stop Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of phosphocellulose paper.

  • Wash: Immediately place the paper in a beaker containing Wash Buffer. Wash the papers three times for 5 minutes each with gentle stirring to remove unreacted [γ-³²P]ATP.

  • Dry: Briefly rinse the papers with acetone and let them air dry.

  • Quantify: Place the dry paper squares into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKG activity.

Conclusion

In the comparative analysis of 8-Br-cGMP and cGMP, it is evident that the brominated analog offers significant advantages for in vitro and cell-based research. Its enhanced stability against enzymatic degradation and superior cell permeability allow for more controlled and sustained activation of the cGMP signaling pathway. While cGMP remains the essential endogenous second messenger, 8-Br-cGMP serves as a powerful and reliable tool for elucidating the intricate mechanisms of cGMP-mediated cellular processes. The choice between these two molecules will ultimately depend on the specific experimental design and research question. For studies requiring direct and prolonged stimulation of intracellular cGMP pathways in intact cells, 8-Br-cGMP is the superior choice. For in vitro biochemical assays with purified components where cell permeability is not a factor, cGMP can be a suitable and more cost-effective option.

References

A Comparative Guide to STING Agonists: Evaluating 2'3'-cGAMP and its Non-Hydrolyzable Analogs in Innate Immunity Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a cornerstone of the innate immune response to cytosolic DNA, making it a highly attractive target for the development of novel cancer immunotherapies, vaccine adjuvants, and antiviral agents. The endogenous ligand for STING is 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a second messenger that potently induces the production of type I interferons (IFNs) and other pro-inflammatory cytokines. However, the therapeutic potential of natural 2'3'-cGAMP is limited by its susceptibility to hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This guide provides a comparative analysis of 2'3'-cGAMP and its leading non-hydrolyzable synthetic analogs, offering a comprehensive overview of their performance based on experimental data.

Performance Comparison of STING Agonists

Synthetic analogs of 2'3'-cGAMP have been engineered to overcome the metabolic instability of the natural ligand, leading to enhanced potency and duration of STING activation. The primary strategies for improving stability involve modification of the phosphodiester backbone, such as phosphorothioate substitution, or alterations to the ribose sugar moieties.

AgonistModificationSTING Binding Affinity (Kd)IFN-β Induction (EC50)StabilityKey Advantages
2'3'-cGAMP Natural Ligand~3.79 - 4.59 nM[1]~15 - 42 nM[2]Low (rapidly hydrolyzed by ENPP1)[1]Endogenous benchmark for STING activation.
2'3'-cGsAsMP Bis-phosphorothioateSimilar to 2'3'-cGAMP~10-fold lower than 2'3'-cGAMPHigh (resistant to ENPP1 hydrolysis)[3]Increased potency due to enhanced stability.[3]
Arabinose/Xylose Analogs Sugar-modifiedHigh affinity for mouse and human STINGSimilar to 2'3'-cGAMPHigh (significant resistance to ENPP1 and increased stability in human serum)Overcomes nuclease vulnerability while maintaining high potency.
dd-2',3'-cGAMP 2',3'-dideoxyribose0.5 µM7.4 µMHigh (resistant to poxin cleavage)Demonstrates potent in-cellulo STING activation, slightly better than 2'3'-cGAMP.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to comparing these agonists, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING_dimer STING Dimer cGAMP->STING_dimer Binds & Activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Activated STING STING_dimer->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs Upregulates IFN Type I Interferons (IFN-α/β) pIRF3_dimer->IFN Upregulates

cGAS-STING Signaling Pathway Overview

Experimental_Workflow Experimental Workflow for STING Agonist Comparison cluster_setup 1. Experimental Setup cluster_treatment 2. Cell Treatment cluster_analysis 3. Downstream Analysis cluster_data 4. Data Interpretation cell_culture Culture THP-1 Monocytes cell_seeding Seed THP-1 cells in multi-well plates cell_culture->cell_seeding agonist_prep Prepare serial dilutions of 2'3'-cGAMP and analogs stimulation Stimulate cells with agonists (e.g., 24 hours) agonist_prep->stimulation cell_seeding->stimulation supernatant Collect cell supernatant stimulation->supernatant cell_lysis Lyse cells for protein extraction stimulation->cell_lysis elisa Quantify IFN-β secretion by ELISA supernatant->elisa western_blot Analyze protein phosphorylation (p-STING, p-TBK1, p-IRF3) by Western Blot cell_lysis->western_blot ec50_calc Calculate EC50 values for IFN-β induction elisa->ec50_calc western_quant Quantify protein band intensities western_blot->western_quant comparison Compare potency and efficacy of agonists ec50_calc->comparison western_quant->comparison

Workflow for Comparing STING Agonist Potency

Experimental Protocols

The following is a generalized protocol for comparing the potency of STING agonists in inducing a type I interferon response in human monocytic THP-1 cells.

Objective: To determine and compare the EC50 values of 2'3'-cGAMP and its non-hydrolyzable analogs for the induction of IFN-β.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 2'3'-cGAMP and non-hydrolyzable analogs

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

Part 1: Cell Culture and Treatment

  • Cell Maintenance: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Agonist Preparation: Prepare a dilution series of 2'3'-cGAMP and its analogs in serum-free medium.

  • Transfection and Stimulation: Transfect the cells with the different concentrations of STING agonists using a suitable transfection reagent according to the manufacturer's protocol. Include a vehicle-only control. Incubate for 24 hours.

Part 2: Analysis of IFN-β Secretion (ELISA)

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plates and carefully collect the cell culture supernatant.

  • ELISA: Perform the Human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Generate a standard curve and determine the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration and calculate the EC50 value for each compound using non-linear regression analysis.

Part 3: Analysis of STING Pathway Activation (Western Blot)

  • Cell Lysis: After collecting the supernatant, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the extent of pathway activation across the different agonists and concentrations.

Conclusion

The development of non-hydrolyzable analogs of 2'3'-cGAMP represents a significant advancement in the field of innate immune modulation. These synthetic agonists exhibit superior stability and, in many cases, enhanced potency compared to the natural ligand. The experimental framework provided in this guide offers a robust methodology for the head-to-head comparison of these promising therapeutic candidates, enabling researchers and drug developers to identify the most effective molecules for clinical translation. The continued exploration of novel STING agonists holds immense promise for the future of immunotherapy.

References

Specificity of 8-Bromo-3'-guanylic Acid in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Bromo-3'-guanylic acid and related compounds to assess their specificity in binding assays. While direct quantitative data for this compound is limited, this guide draws on data from the closely related and well-studied analog, 8-Bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP), to provide insights into the potential binding characteristics of the 8-bromo-substituted guanylic acid series. The inclusion of the 8-bromo modification can significantly influence binding affinity and specificity, a critical consideration in the design of targeted molecular probes and potential therapeutic agents.

Comparative Binding Affinity

The introduction of a bromine atom at the C8 position of the guanine ring can alter the conformational preference of the nucleotide and its interaction with protein binding pockets. The available data on 8-Br-cGMP demonstrates that this modification often leads to a higher binding affinity and potency compared to its non-brominated counterpart, cGMP.

CompoundTarget ProteinAssay TypeMetricValueFold Change vs. Unmodified
8-Br-cGMP Rod CNG ChannelsElectrophysiologyPotency (Activation)~7x higher7
8-Br-cGMP Cone CNG ChannelsElectrophysiologyPotency (Activation)~18x higher18
8-Br-cGMP Rod CNGA1Molecular ModelingBinding Free Energy-71.1 kcal/mol-
cGMP Rod CNGA1Molecular ModelingBinding Free Energy-78.1 kcal/mol-
8-Br-cGMP Cone CNGA3Molecular ModelingBinding Free Energy-64.2 kcal/mol-
cGMP Cone CNGA3Molecular ModelingBinding Free Energy-78.7 kcal/mol-
8-Br-cGMP Protein Kinase G1α (PKG1α)Kinase AssayPotency (Activation)4.3x higher4.3

Note: Data for this compound is not currently available in the public domain. The data presented for 8-Br-cGMP is for comparative purposes to infer potential trends for 8-bromo-guanosine derivatives.

One study found that 8-Bromoguanosine 2'- and 3'-phosphates bind to RNase T1 with the same affinity as the corresponding unmodified guanosine phosphates, suggesting that the effect of the 8-bromo modification is target-dependent.

Signaling Pathway Involvement

Guanosine nucleotides are central to numerous signaling pathways. A prominent example is the cGMP pathway, which is activated by nitric oxide (NO) and natriuretic peptides. This pathway plays a crucial role in regulating a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated Ion Channels cGMP->CNG Activates GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response PKG->Cellular_Response CNG->Cellular_Response Competitive_Binding_Assay start Start prepare Prepare reagents: - Target Protein - Labeled Ligand - Unlabeled Competitor (e.g., this compound) start->prepare incubate Incubate target protein with a fixed concentration of labeled ligand and varying concentrations of unlabeled competitor prepare->incubate separate Separate bound from unbound ligand (e.g., via size-exclusion chromatography, dialysis, or filtration) incubate->separate measure Measure the amount of bound labeled ligand separate->measure analyze Analyze data to determine IC50 or Ki measure->analyze end End analyze->end

8-Bromo-3'-guanylic Acid: A Rationale for its Use as a Negative Control in STING Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the cGAS-STING signaling pathway, the selection of appropriate control compounds is paramount for the generation of robust and reliable data. This guide provides a comparative analysis of 8-Bromo-3'-guanylic acid as a putative negative control, contrasting its structural and functional characteristics with the canonical STING agonist, 2'3'-cGAMP.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Activation of this pathway is tightly regulated and initiated by the binding of the second messenger molecule, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), to the STING protein.[2][3][4] The unique structural features of 2'3'-cGAMP, particularly its mixed 2'-5' and 3'-5' phosphodiester bonds, are essential for high-affinity binding and subsequent conformational changes in STING that trigger downstream signaling.[3]

The Case for this compound as a Negative Control

While direct experimental data on the interaction of this compound with STING is limited, a strong scientific rationale supports its use as a negative control. This is based on a fundamental understanding of the structural requirements for STING activation.

Key Molecular Differences:

Feature2'3'-cGAMP (STING Agonist)This compound (Putative Negative Control)
Structure Cyclic dinucleotideMononucleotide
Phosphodiester Bonds Contains both 2'-5' and 3'-5' linkagesSingle 3' phosphomonoester
Overall Conformation A constrained cyclic structure essential for fitting into the STING binding pocketAcyclic and highly flexible
Modification Unmodified guanosine and adenosineBromine at the 8-position of the guanine base

The primary reason to expect this compound to be inactive is its monomeric and acyclic nature. The STING dimer possesses a specific binding cleft that has evolved to recognize the unique shape and charge distribution of the cyclic dinucleotide 2'3'-cGAMP.[5] A simple mononucleotide like 3'-GMP lacks the necessary structural complexity to bridge the two STING protomers and induce the conformational changes required for activation.

Furthermore, while bacterial cyclic dinucleotides containing only 3'-5' phosphodiester linkages (e.g., 3'3'-cGAMP) can activate STING, they do so with significantly lower affinity compared to the endogenous mammalian ligand 2'3'-cGAMP.[3] This underscores the critical importance of the cyclic structure and the specific arrangement of phosphodiester bonds for efficient STING activation. An acyclic mononucleotide would be predicted to have an even lower, likely negligible, affinity for STING.

The presence of a bromine atom at the 8-position of the guanine ring in this compound is a common modification in nucleotide analogs. While this modification can influence the conformation of the nucleobase, it is not expected to compensate for the fundamental lack of the cyclic dinucleotide structure required for STING binding and activation.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the context in which a control like this compound would be used, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for assessing STING activation.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer STING_active Activated STING (oligomer) STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 IFN_genes Interferon Gene Expression p_IRF3->IFN_genes Nuclear Translocation

A simplified diagram of the cGAS-STING signaling pathway.

Experimental_Workflow Experimental Workflow for STING Activation Assay cluster_setup Experiment Setup cluster_treatment Cell Treatment cluster_analysis Data Analysis Cell_culture Culture of reporter cells (e.g., THP1-Dual™) Compound_prep Prepare test compounds: - 2'3'-cGAMP (Positive Control) - this compound (Negative Control) - Vehicle (e.g., water, buffer) Treatment Treat cells with compounds (e.g., 24 hours) Compound_prep->Treatment Reporter_assay Measure reporter gene activity (e.g., Luciferase, SEAP) Treatment->Reporter_assay Data_quant Quantify and normalize results Reporter_assay->Data_quant Comparison Compare activity of test compounds to controls Data_quant->Comparison

A typical workflow for assessing STING activation using a reporter cell line.

Experimental Protocols

The following provides a generalized protocol for a STING activation assay using a commercially available reporter cell line, such as THP1-Dual™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Objective: To assess the ability of a test compound to activate the STING pathway.

Materials:

  • THP1-Dual™ cells (or similar STING reporter cell line)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)

  • 2'3'-cGAMP (positive control)

  • This compound (negative control)

  • Vehicle control (e.g., sterile water or buffer used to dissolve compounds)

  • 96-well cell culture plates

  • SEAP detection reagent (e.g., QUANTI-Blue™)

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed THP1-Dual™ cells into a 96-well plate at a density of 100,000 cells per well in 180 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare stock solutions of 2'3'-cGAMP and this compound in the appropriate vehicle (e.g., sterile water).

    • Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Add 20 µL of the compound dilutions (or vehicle control) to the appropriate wells of the 96-well plate containing the cells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Reporter Assay:

    • Following the incubation period, collect 20 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 180 µL of the SEAP detection reagent to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.

    • Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (containing only medium and detection reagent) from all other readings.

    • Normalize the results to the vehicle control.

    • Plot the dose-response curves for each compound and determine the EC50 for the positive control.

Expected Results:

  • 2'3'-cGAMP (Positive Control): Should induce a dose-dependent increase in SEAP activity, confirming that the assay is working correctly.

  • This compound (Negative Control): Should show no significant increase in SEAP activity above the vehicle control, even at high concentrations.

  • Vehicle Control: Establishes the baseline level of SEAP activity in the absence of a STING agonist.

Alternative Control Compounds

While this compound is a theoretically sound negative control, other compounds are also commonly used in STING signaling studies.

Control CompoundRationale for Use
Vehicle (e.g., water, DMSO) The most fundamental negative control, accounting for any effects of the solvent used to dissolve the test compounds.
3'3'-cGAMP A bacterial cyclic dinucleotide that is a weak agonist of human STING. It can be used as a specificity control to differentiate between potent and weak activators.[3]
Inactive STING Ligand Analogs Synthetically modified versions of 2'3'-cGAMP that are designed to be inactive. These can provide a more stringent negative control by having a similar overall chemical structure to the active compound but lacking the ability to bind or activate STING.

Conclusion

Based on the well-established structural requirements for STING activation, this compound is a rationally designed negative control for use in STING signaling studies. Its monomeric and acyclic nature, in stark contrast to the cyclic dinucleotide structure of the natural STING agonist 2'3'-cGAMP, provides a strong basis for its predicted inactivity. When used in conjunction with a potent positive control like 2'3'-cGAMP and a vehicle control, this compound can contribute to the generation of high-quality, reproducible data in the investigation of the cGAS-STING pathway. Researchers can confidently employ this compound to ensure the specificity of their findings and to validate their experimental systems.

References

A Comparative Guide to 8-Bromo-3'-Guanylic Acid Analogs: Evaluating Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Bromo-3'-guanylic acid analogs, focusing on their potency and efficacy as modulators of the cyclic guanosine monophosphate (cGMP) signaling pathway. We present quantitative data, detailed experimental protocols, and a comparative analysis with other alternatives to inform research and drug development in areas such as cardiovascular disease, smooth muscle relaxation, and neuronal signaling.

Introduction to cGMP Signaling and this compound Analogs

Cyclic guanosine monophosphate (cGMP) is a crucial second messenger that mediates a wide array of physiological processes. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is a key regulator of these events. Analogs of cGMP, particularly those with substitutions at the 8-position of the guanine ring, have been instrumental as research tools and potential therapeutic agents. This compound and its cyclic form, 8-Bromo-cGMP, are well-characterized, cell-permeable activators of cGMP-dependent protein kinase (PKG), a primary effector of cGMP signaling. This guide focuses on the comparative potency and efficacy of various 8-substituted analogs.

Data Presentation: Potency and Efficacy of 8-Substituted cGMP Analogs

The potency and selectivity of 8-substituted cGMP analogs are critical for their application. The following tables summarize the activation constants (Ka) and half-maximal effective concentrations (EC50) for the activation of different PKG isoforms by various analogs.

AnalogPKG Iβ Ka (nM)PKG II Ka (nM)Selectivity
cGMP (endogenous ligand)370257-
8-Bromo-cGMP Similar to cGMP60Moderately selective for PKG II
8-pCPT-cGMP Similar to cGMP22Most selective for PKG II (~19-fold vs cGMP)[1]
PET-cGMP 18Similar to cGMPMost selective for PKG Iβ (~40-fold vs cGMP)[1]

Table 1: Activation Constants (Ka) of 8-Substituted cGMP Analogs for PKG Isoforms. [1] Data obtained from microfluidic mobility-shift assays. Lower Ka values indicate higher potency.

AnalogPKG Iβ EC50 (nM)PKG II EC50 (nM)
cGMP (endogenous ligand)16396
8-Bromo-cGMP Little effect20
8-pCPT-cGMP Little effect5
PET-cGMP 3.8193

Table 2: Half-Maximal Effective Concentration (EC50) of 8-Substituted cGMP Analogs for PKG Isoforms. [1] Lower EC50 values indicate higher potency.

Comparison with Other Alternatives

The therapeutic and research applications of this compound analogs can be better understood by comparing them to other classes of compounds that also modulate the cGMP pathway.

Class of CompoundMechanism of ActionExamplesKey Features
8-Substituted cGMP Analogs Direct activation of cGMP-dependent protein kinase (PKG).8-Bromo-cGMP, 8-pCPT-cGMP, PET-cGMPCell-permeable, can exhibit isoform selectivity, bypass the need for sGC activation.
Soluble Guanylate Cyclase (sGC) Stimulators Sensitize sGC to endogenous NO, leading to increased cGMP production.RiociguatEffective in the presence of some NO; synergistic with NO.
Soluble Guanylate Cyclase (sGC) Activators Directly activate sGC, independent of NO.CinaciguatEffective in conditions of low NO bioavailability or oxidative stress where sGC is oxidized.
Phosphodiesterase 5 (PDE5) Inhibitors Inhibit the degradation of cGMP, thereby increasing its intracellular concentration.Sildenafil, TadalafilRequire endogenous cGMP production for their effect; widely used clinically.

Table 3: Comparison of 8-Substituted cGMP Analogs with Other cGMP Pathway Modulators.

Experimental Protocols

Accurate evaluation of the potency and efficacy of this compound analogs relies on robust experimental methodologies. Below are detailed protocols for key experiments.

cGMP-Dependent Protein Kinase (PKG) Activity Assay (Microfluidic Mobility-Shift Assay)

This assay measures the kinase activity by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:

  • Purified recombinant PKG Iβ or PKG II

  • Fluorescently labeled peptide substrate (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)

  • 8-substituted cGMP analogs (dissolved in an appropriate solvent, e.g., DMSO)

  • Microfluidic mobility-shift assay instrument

Procedure:

  • Prepare a reaction mixture containing the PKG enzyme, fluorescent peptide substrate, and the desired concentration of the 8-substituted cGMP analog in the assay buffer.

  • Initiate the kinase reaction by adding ATP to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

  • Analyze the sample using a microfluidic mobility-shift assay instrument. The instrument separates the phosphorylated and non-phosphorylated peptide based on their charge and size, and the fluorescence signal of each is quantified.

  • Calculate the percentage of substrate conversion.

  • To determine the activation constant (Ka), perform the assay with a range of analog concentrations and fit the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This homogeneous assay format is well-suited for high-throughput screening.

Materials:

  • Purified recombinant PKG

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphoserine/threonine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC)

  • ATP

  • Assay buffer

  • 8-substituted cGMP analogs

Procedure:

  • In a microplate well, combine the PKG enzyme, biotinylated peptide substrate, ATP, and the 8-substituted cGMP analog in the assay buffer.

  • Incubate to allow the kinase reaction to proceed.

  • Add the detection reagents: Europium-labeled antibody and streptavidin-APC.

  • Incubate to allow the antibody to bind to the phosphorylated biotinylated peptide, which is in turn bound by streptavidin-APC.

  • Measure the TR-FRET signal using a microplate reader. Excitation of the Europium donor will result in energy transfer to the APC acceptor if they are in close proximity (i.e., if the substrate is phosphorylated).

  • The TR-FRET signal is proportional to the kinase activity. Determine EC50 or Ka values by testing a range of analog concentrations.

Mandatory Visualizations

NO-sGC-cGMP-PKG Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Activates Active_PKG Active PKG PKG->Active_PKG Phosphorylation Substrate Phosphorylation Active_PKG->Phosphorylation Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Physiological_Response 8_Bromo_Analog 8-Bromo-3'-guanylic acid analogs 8_Bromo_Analog->PKG Directly Activates

Caption: The NO-sGC-cGMP-PKG signaling pathway and the point of intervention for this compound analogs.

Experimental_Workflow_PKG_Activity_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - PKG Enzyme - Peptide Substrate - ATP - Assay Buffer - 8-Bromo Analog Mix Combine PKG, Substrate, and Analog Reagents->Mix Initiate Initiate with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detection Measure Phosphorylation (e.g., Mobility-Shift or TR-FRET) Stop->Detection Analysis Data Analysis: - Calculate % Conversion - Determine Ka / EC50 Detection->Analysis

References

Independent Verification of 8-Bromoguanosine-3',5'-cyclic Monophosphate's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP), a commonly used cell-permeable analog of cyclic guanosine monophosphate (cGMP), with its parent molecule and other analogs. The information presented is supported by experimental data to facilitate independent verification and inform research decisions.

Introduction to 8-Br-cGMP

8-Bromoguanosine-3',5'-cyclic monophosphate is a synthetic derivative of cGMP, a crucial second messenger in numerous physiological processes. The addition of a bromine atom at the 8th position of the guanine ring confers two key properties: increased resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced activation of cGMP-dependent protein kinase (PKG).[1] These characteristics make 8-Br-cGMP a valuable tool for studying cGMP signaling pathways in various cellular contexts, including smooth muscle relaxation, platelet aggregation, and neuronal function.

Comparative Biological Activity

The biological efficacy of 8-Br-cGMP is best understood through direct comparison with cGMP and other analogs. Key performance metrics include its resistance to degradation and its potency in activating downstream effectors.

Resistance to Phosphodiesterase Hydrolysis

A critical advantage of 8-Br-cGMP is its reduced susceptibility to degradation by PDEs, the enzymes responsible for breaking down cGMP and terminating its signal. This resistance leads to a more sustained elevation of cGMP levels within the cell.

CompoundMaximal Hydrolysis Rate (s⁻¹)Fold Resistance vs. cGMP
cGMP40001
8-Br-cGMP 7.3 ~548
(Sp)-cGMP[S]3.7~1081
(Rp)-cGMP[S]<0.2>20000

Table 1: Comparison of the maximal rates of hydrolysis of cGMP and its analogs by a light-activated phosphodiesterase from retinal rods. Data sourced from Zimmerman et al. (1985).[1]

Activation of Downstream Effectors

8-Br-cGMP is a potent activator of key downstream targets of the cGMP signaling pathway, including cGMP-gated ion channels and protein kinase G (PKG).

Activation of cGMP-Gated Channels:

In the context of retinal rod outer segments, 8-Br-cGMP is a highly effective agonist of the cGMP-sensitive cation channel, which is crucial for phototransduction.

CompoundHalf-maximal Activation Concentration (K_half, µM)Potency Relative to cGMP
cGMP171
8-Br-cGMP 1.6 ~10.6-fold more potent
(Sp)-cGMP[S]210~8-fold less potent
(Rp)-cGMP[S]1200~70-fold less potent

Table 2: Half-maximal concentrations for the activation of the nucleotide-activated conductance in excised patches of retinal rod outer segment membranes. Data sourced from Zimmerman et al. (1985).[1]

Activation of Protein Kinase G (PKG):

8-Br-cGMP is also a potent activator of PKG, a key enzyme that mediates many of the downstream effects of cGMP. According to supplier data, 8-Br-cGMP is approximately 4.3-fold more potent than cGMP in activating PKG1α. This enhanced potency, combined with its resistance to hydrolysis, makes it a powerful tool for studying PKG-dependent signaling.

Signaling Pathway and Experimental Workflows

To fully understand the biological activity of 8-Br-cGMP, it is essential to visualize its role in the broader cGMP signaling pathway and the experimental workflows used to measure its effects.

cGMP Signaling Pathway in Vascular Smooth Muscle Relaxation

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Inactive PKG cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by 8-Br-cGMP 8-Br-cGMP (Analog) 8-Br-cGMP->PKG Potently Activates (Resists PDE) Active_PKG Active PKG Ca_Reduction ↓ [Ca²⁺]i Active_PKG->Ca_Reduction Phosphorylates Targets GMP 5'-GMP PDE->GMP Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation

Caption: cGMP signaling pathway in vascular smooth muscle relaxation.

Experimental Workflow: Phosphodiesterase Activity Assay

PDE_Assay_Workflow Start Start Prepare_Reaction 1. Prepare Reaction Mixture: PDE Enzyme, Buffer, and Test Compound (e.g., 8-Br-cGMP) Start->Prepare_Reaction Add_Substrate 2. Initiate Reaction: Add cGMP (Substrate) Prepare_Reaction->Add_Substrate Incubate 3. Incubate at 37°C Add_Substrate->Incubate Stop_Reaction 4. Terminate Reaction (e.g., Heat Inactivation) Incubate->Stop_Reaction Measure_Product 5. Measure Product Formation (e.g., HPLC, Colorimetric Assay) Stop_Reaction->Measure_Product Analyze_Data 6. Analyze Data: Calculate Hydrolysis Rate Measure_Product->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for a phosphodiesterase activity assay.

Experimental Workflow: Protein Kinase G Activation Assay

PKG_Assay_Workflow Start Start Prepare_Reaction 1. Prepare Reaction Mixture: PKG Enzyme, Substrate Peptide, ATP, and Test Compound (e.g., 8-Br-cGMP) Start->Prepare_Reaction Incubate 2. Incubate at 30°C Prepare_Reaction->Incubate Stop_Reaction 3. Terminate Reaction (e.g., Add Stop Solution) Incubate->Stop_Reaction Measure_Phosphorylation 4. Measure Substrate Phosphorylation (e.g., ELISA, Radioactive Assay) Stop_Reaction->Measure_Phosphorylation Analyze_Data 5. Analyze Data: Determine EC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for a protein kinase G activation assay.

Detailed Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (Adapted from Zimmerman et al., 1985)

Objective: To determine the rate of hydrolysis of cGMP or its analogs by a phosphodiesterase.

Materials:

  • Purified PDE

  • Reaction Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 2 mM MgCl₂)

  • cGMP or cGMP analog (e.g., 8-Br-cGMP) solution of known concentration

  • High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column

  • Reaction termination solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., potassium carbonate)

Procedure:

  • Prepare the reaction mixture by combining the purified PDE and reaction buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of the cGMP analog substrate. The final substrate concentration should be varied to determine kinetic parameters.

  • Allow the reaction to proceed for a specific time period (e.g., 1-10 minutes), ensuring that substrate consumption is in the linear range.

  • Terminate the reaction by adding the reaction termination solution.

  • Neutralize the reaction mixture with the neutralizing solution.

  • Centrifuge the sample to pellet any precipitate.

  • Analyze the supernatant by HPLC to separate and quantify the remaining substrate and the product (5'-GMP or its analog).

  • Calculate the rate of hydrolysis based on the amount of product formed over time.

Protein Kinase G (PKG) Activation Assay (General Protocol)

Objective: To determine the potency (EC₅₀) of a compound in activating PKG.

Materials:

  • Purified recombinant PKG

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Specific peptide substrate for PKG (e.g., a fluorescently labeled or biotinylated peptide)

  • ATP solution

  • Test compound (e.g., 8-Br-cGMP) at various concentrations

  • Stop solution (e.g., EDTA solution)

  • Detection reagents (e.g., anti-phosphoserine/threonine antibody for ELISA, or a method to detect the phosphorylated substrate)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound (8-Br-cGMP) and a positive control (cGMP).

  • In a microplate, add the kinase reaction buffer, the specific peptide substrate, and the various concentrations of the test compound or control.

  • Add the purified PKG enzyme to each well to initiate the reaction.

  • Start the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phospho-specific antibody, or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP).

  • Plot the measured signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

The experimental data clearly demonstrate that 8-Br-cGMP is a potent and stable analog of cGMP. Its significantly increased resistance to phosphodiesterase hydrolysis allows for a more sustained cellular response compared to the natural messenger. Furthermore, its enhanced potency in activating downstream effectors like cGMP-gated channels and protein kinase G makes it an invaluable tool for elucidating the intricacies of cGMP signaling pathways. Researchers and drug development professionals can confidently utilize 8-Br-cGMP to investigate the physiological and pathological roles of cGMP signaling with greater precision and control.

References

A Researcher's Guide to Selecting 8-Bromo-3'-guanylic Acid: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and drug development, 8-Bromo-3'-guanylic acid (8-Br-cGMP) is a critical tool for studying the cyclic guanosine monophosphate (cGMP) signaling pathway. As a cell-permeable and phosphodiesterase-resistant analog of cGMP, it potently activates protein kinase G (PKG), making it an invaluable reagent for investigating downstream cellular processes. However, the purity, stability, and biological activity of 8-Br-cGMP can vary between suppliers, potentially impacting experimental outcomes and reproducibility. This guide provides a framework for a side-by-side comparison of 8-Br-cGMP from different commercial sources, empowering researchers to make informed purchasing decisions based on empirical data.

While publicly available head-to-head comparisons are scarce, this guide outlines the necessary experimental protocols to independently assess the quality of 8-Br-cGMP from various suppliers. The following sections detail methods for purity analysis, stability assessment, and functional characterization, along with templates for data presentation and visualization to aid in the comparative process.

Supplier Overview

Several well-known biochemical suppliers offer this compound, typically as a sodium salt. The most commonly cited suppliers in research literature include:

  • Cayman Chemical: Provides 8-bromo cGMP with a reported purity of ≥98%.[1]

  • Sigma-Aldrich (Merck): Offers 8-Bromoguanosine 3′,5′-cyclic monophosphate sodium salt with a purity of ≥98% as determined by HPLC.[2]

  • Calbiochem (Merck Millipore): Supplies Guanosine 3ʹ,5ʹ-cyclic Monophosphate, 8-Bromo-, Sodium Salt with a purity of ≥98% by HPLC.[3]

  • Tocris Bioscience: Lists 8-Bromo-cGMP, sodium salt with a purity of ≥98% by HPLC.

While all listed suppliers claim high purity, subtle differences in impurity profiles and stability can have significant biological consequences. Therefore, independent verification is recommended.

Data Presentation for Comparison

To facilitate a clear comparison, all quantitative data should be summarized in structured tables. Below are template tables for organizing the results from the experimental protocols that follow.

Table 1: Purity and Impurity Profile Analysis

SupplierLot NumberPurity by HPLC-UV (%)Number of Impurities DetectedMajor Impurity (Area %)
Supplier A
Supplier B
Supplier C

Table 2: Stability Assessment (Forced Degradation Study)

ConditionSupplier A (% Degradation)Supplier B (% Degradation)Supplier C (% Degradation)
0.1 M HCl (24h)
0.1 M NaOH (24h)
3% H₂O₂ (24h)
60°C (48h)
Photostability (ICH Q1B)

Table 3: Biological Activity - In Vitro PKG Activation

SupplierLot NumberEC₅₀ (nM)Maximum Activation (Fold Change)
Supplier A
Supplier B
Supplier C

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required to compare 8-Br-cGMP from different suppliers.

Purity and Impurity Profiling by HPLC-UV

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of 8-Br-cGMP and to detect any related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 264 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the 8-Br-cGMP from each supplier in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: Inject equal volumes of each sample. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation (1 mg/mL in mobile phase) hplc HPLC System (C18 Column) prep->hplc Inject detect UV Detection (264 nm) hplc->detect analysis Data Analysis (Peak Area Integration) detect->analysis Chromatogram

HPLC Purity Analysis Workflow.
Stability Assessment via Forced Degradation

A forced degradation study is crucial for evaluating the intrinsic stability of the 8-Br-cGMP from different suppliers. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Methodology:

  • Sample Preparation: Prepare a stock solution of 8-Br-cGMP from each supplier (e.g., 1 mg/mL in water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solid powder at 60°C for 48 hours.

    • Photostability: Expose the solid powder to light according to ICH Q1B guidelines.

  • Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by the HPLC-UV method described above. Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.

start 8-Br-cGMP Sample acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxid Oxidation (3% H₂O₂) start->oxid heat Thermal Stress (60°C) start->heat light Photostability (ICH Q1B) start->light hplc HPLC Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc

Forced Degradation Study Workflow.
Biological Activity: In Vitro Protein Kinase G (PKG) Activation Assay

The ultimate test of 8-Br-cGMP quality is its ability to activate its biological target, PKG. An in vitro kinase assay can be used to determine the concentration-dependent activation of PKG.

Methodology:

  • Reagents: Recombinant human PKG1α, a fluorescent or radioactive peptide substrate for PKG, ATP, and a suitable kinase buffer.

  • Procedure:

    • Prepare a serial dilution of 8-Br-cGMP from each supplier.

    • In a microplate, combine the recombinant PKG, the peptide substrate, and the kinase buffer.

    • Add the different concentrations of 8-Br-cGMP to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the type of substrate used (e.g., fluorescence intensity or radioactivity).

  • Data Analysis: Plot the kinase activity against the logarithm of the 8-Br-cGMP concentration. Use a non-linear regression to fit a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

cluster_pathway PKG Activation Pathway sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PKG Inactive PKG cGMP->PKG Activates Br_cGMP 8-Br-cGMP (Analog) Br_cGMP->PKG Activates active_PKG Active PKG PKG->active_PKG pSubstrate Phosphorylated Substrate active_PKG->pSubstrate Phosphorylates Substrate Substrate

Simplified cGMP/PKG Signaling Pathway.

Conclusion

The selection of a high-quality chemical reagent is fundamental to the success of any research project. While suppliers of this compound generally provide a certificate of analysis with purity information, this guide provides a framework for a more rigorous, independent, and comparative assessment. By performing the outlined experiments in purity, stability, and biological activity, researchers can generate the necessary data to confidently select the most reliable source of 8-Br-cGMP for their specific experimental needs, thereby enhancing the validity and reproducibility of their findings.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-3'-guanylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 8-Bromo-3'-guanylic acid is paramount for laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound. While specific regulations may vary by institution and region, the following procedures are based on general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a brominated organic molecule and a derivative of guanylic acid, necessitating caution.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as a hazardous waste procedure unless explicitly classified otherwise by your institution's environmental health and safety (EHS) department.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Due to its chemical structure (a halogenated organic compound), this compound should be presumed to be a hazardous chemical waste.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect dry, solid this compound waste in a dedicated, sealed container that is compatible with the chemical.

    • Sweep up solid spills carefully to avoid generating dust and place them into the designated hazardous waste container.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's EHS guidelines.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container.

    • Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.

Step 3: Storage of Chemical Waste

  • Storage Location: Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Container Integrity: Ensure the waste container is always closed, except when adding waste, to prevent spills and evaporation.

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste. This typically involves submitting a request to the Environmental Health and Safety department.

  • Professional Disposal: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.

Quantitative Data Summary

For accurate record-keeping and disposal manifests, all quantitative data related to the waste should be meticulously documented.

Parameter Description
Chemical Name This compound
Physical State Solid
Quantity Specify the total mass (in grams or kilograms) or volume (in milliliters or liters) of the waste.
Concentration (for solutions) Specify the concentration of this compound in the solution.
Date of Generation The date the waste was first added to the container.
Hazard Classification Halogenated Organic Compound (Assumed Hazardous)

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_Preparation Preparation cluster_Disposal Disposal Process A Wear Appropriate PPE C Identify as Hazardous Waste A->C B Handle in Fume Hood B->C D Segregate Solid & Liquid Waste C->D E Label Waste Container D->E F Store in Designated Area E->F G Request EHS Pickup F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling 8-Bromo-3'-guanylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 8-Bromo-3'-guanylic acid, a brominated guanosine analog. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety gogglesNitrile glovesLaboratory coatN95 respirator or use of a chemical fume hood
Solution Preparation Safety goggles with a face shieldNitrile glovesLaboratory coatChemical fume hood
Conducting Reactions Safety goggles with a face shieldNitrile glovesLaboratory coatChemical fume hood
Waste Disposal Safety goggles with a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatChemical fume hood

Table 1: Recommended Personal Protective Equipment for Handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and minimizes the potential for contamination or accidental exposure.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be tightly sealed.

2. Handling and Preparation:

  • All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Ensure all labware is clean and dry before use.

3. Experimental Use:

  • Conduct all experiments involving this compound within a certified chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it is classified as hazardous waste.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.

2. Neutralization and Disposal:

  • Do not dispose of this compound down the drain.

  • For larger quantities or spills, neutralization with a reducing agent like sodium thiosulfate may be an option, but this should only be performed by trained personnel following established protocols.[2][3][4]

  • All waste must be disposed of through a certified hazardous waste management provider in accordance with local, state, and federal regulations.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, incorporating all necessary safety measures.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Weigh Compound in Fume Hood A->B C Prepare Solution B->C D Conduct Reaction in Fume Hood C->D Transfer to Reaction E Sample Analysis D->E F Segregate Halogenated Waste E->F Collect Waste G Decontaminate Work Area F->G H Doff PPE G->H I Dispose of Waste via Certified Vendor H->I

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.